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  • Product: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
  • CAS: 1304787-89-0

Core Science & Biosynthesis

Foundational

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol chemical structure and properties

An In-depth Technical Guide to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: Structure, Properties, Synthesis, and Therapeutic Potential Executive Summary This technical guide provides a comprehensive overview of 1-[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: Structure, Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule uniquely combines a rigid cyclohexanol scaffold with a flexible 4-aminopiperidine moiety, presenting multiple points for hydrogen bonding and further functionalization. This guide delves into its chemical structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and an analysis of its potential as a building block for novel therapeutics. The 4-aminopiperidine group is a well-established pharmacophore found in various biologically active agents, including anticancer and antidiabetic drugs.[1][2] The strategic inclusion of the 1-hydroxycyclohexylmethyl group modulates lipophilicity and provides a tertiary alcohol, a functional group known to influence metabolic stability and receptor interaction. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in the design of next-generation targeted therapies.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The compound is systematically named 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol. It consists of a cyclohexanol ring substituted at the C1 position with both a hydroxyl group and a methyl group that is, in turn, linked to the nitrogen atom of a 4-aminopiperidine ring. The dihydrochloride salt of this compound is identified by the CAS Number 1423034-31-4.[3]

Physicochemical Data

Quantitative properties of the parent compound are summarized below. While experimental data for this specific molecule is scarce, predicted values based on its structure provide valuable insights for experimental design.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂OCalculated
Molecular Weight 212.34 g/mol Calculated
CAS Number 1423034-31-4 (dihydrochloride salt)[3]
Predicted XLogP3 0.9 - 1.5Estimated
Hydrogen Bond Donors 2 (OH, NH₂)Calculated
Hydrogen Bond Acceptors 3 (O, 2xN)Calculated
Predicted Boiling Point ~330-350 °CEstimated
Appearance Likely a colorless to pale yellow solid or viscous oilInferred from similar compounds[4]
Structural Diagram

The chemical structure of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is depicted below, illustrating the spatial arrangement of the cyclohexanol and 4-aminopiperidine rings.

G Start Cyclohexanone Reagent1 Corey-Chaykovsky Reaction 1. (CH₃)₃S⁺I⁻ 2. NaH or t-BuOK in THF/DMSO Intermediate 1-Oxa-6-azaspiro[2.5]octane (Epoxide Intermediate) Reagent2 Nucleophilic Ring-Opening 4-Aminopiperidine in EtOH or i-PrOH, Δ Product 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Reagent1->Intermediate Step 1 Reagent2->Product Step 2

Caption: Proposed two-step synthesis of the target compound from cyclohexanone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Oxa-6-azaspiro[2.5]octane (Epoxide Intermediate)

This step utilizes the Corey-Chaykovsky reaction to convert the ketone into the corresponding epoxide. The use of a sulfur ylide is crucial as it selectively adds a methylene group to the carbonyl, contrasting with Wittig reagents which would form an exocyclic double bond.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend trimethylsulfonium iodide (1.1 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) (4:1 v/v).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 20 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the trimethylsulfonium salt to form the reactive sulfur ylide. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude epoxide is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

This step involves the nucleophilic ring-opening of the epoxide. The tertiary nitrogen of 4-aminopiperidine is the more sterically accessible and electronically favorable nucleophile for attacking the electrophilic carbon of the epoxide.

  • Reaction Setup: In a round-bottom flask, dissolve the crude epoxide from Step 1 (1.0 eq.) and 4-aminopiperidine (1.2 eq.) in a suitable protic solvent such as ethanol or isopropanol.

    • Causality: A protic solvent facilitates the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The excess of 4-aminopiperidine ensures the reaction goes to completion.

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours. Monitor the disappearance of the epoxide starting material by TLC or GC-MS.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane/methanol, often with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent the basic amine product from streaking on the acidic silica.

  • Final Product Characterization: Combine the pure fractions and evaporate the solvent to yield the final product. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and HRMS).

Chemical Reactivity and Potential Applications

Reactivity Profile

The molecule possesses three key reactive centers:

  • Tertiary Alcohol (-OH): This group can act as a hydrogen bond donor. It can undergo nucleophilic substitution reactions under acidic conditions or be converted to a better leaving group for further derivatization. [4]* Tertiary Amine (Piperidine N): This nitrogen is basic and highly nucleophilic, making it a common site for salt formation or alkylation. Its pKa is expected to be in the typical range for tertiary amines.

  • Primary Amine (-NH₂): This group is also basic and can be readily acylated, sulfonated, or used in reductive amination reactions to build more complex structures, making it an excellent handle for library synthesis.

Significance in Medicinal Chemistry

The 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol scaffold is a promising starting point for drug discovery programs. The 4-aminopiperidine moiety is a recognized "privileged scaffold," appearing in numerous clinical candidates and approved drugs.

  • Anticancer Agents: The 4-aminopiperidin-1-yl group is a key component of novel thymidylate synthase inhibitors designed for colorectal and breast cancer. [1]The presence of this moiety can confer potent cytotoxicity and induce apoptosis in cancer cell lines.

  • Antidiabetic Agents: A closely related structure, 3-(R)-aminopiperidine, is the central component of Linagliptin (BI 1356), a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. [2]This highlights the utility of the aminopiperidine core in targeting enzyme active sites.

  • Sigma-1 (σ₁) Receptor Ligands: Piperidine derivatives are widely explored as σ₁ receptor ligands, which have shown potential in treating neurodegenerative diseases and certain cancers. [5]The cyclohexanol portion of the molecule can modulate the lipophilic ligand efficiency, a critical parameter in optimizing drug candidates.

The combination of the rigid cyclohexanol group, which can improve metabolic stability and occupy hydrophobic pockets in a binding site, with the versatile 4-aminopiperidine handle makes this compound a highly attractive building block for creating libraries of molecules aimed at a wide range of biological targets.

Conclusion

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a synthetically accessible and chemically versatile molecule. Its composite structure, featuring a proven pharmacophore and a lipophilic modulator, positions it as a high-value scaffold for medicinal chemistry. The robust synthetic route outlined in this guide provides a reliable method for its production, enabling further exploration of its derivatives as potential therapeutic agents. The demonstrated importance of its core components in successful drug candidates underscores its potential for future research and development in oncology, metabolic diseases, and neurology.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • CN118146139A - Synthesis method of 4-amino-1-methylpiperidine.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]

  • 4-piperidin-1-yl-cyclohexan-1-one. Chemical Synthesis Database. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]

  • 2-((4-aminopiperidin-1-yl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | C15H19N5O2 | CID 58001768. PubChem. [Link]

  • 4-Piperidinamine | C5H12N2 | CID 424361. PubChem. [Link]

  • trans 2 Aminomethyl 1 cyclohexanol. mzCloud. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. PubChem. [Link]

  • 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748. PubChem. [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. ResearchGate. [Link]

  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Semantic Scholar. [Link]

  • 4-amino-4-methylcyclohexan-1-ol hydrochloride (C7H15NO). PubChemLite. [Link]

  • US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives.
  • 4-amino-1-(hydroxymethyl)cyclohexan-1-ol hydrochloride (C7H15NO2). PubChemLite. [Link]

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Exploratory

The Pharmacokinetic Profile of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Derivatives: A Technical Guide for Preclinical Development

Foreword: Navigating the Preclinical Journey of a Novel Chemical Scaffold The 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol scaffold represents a promising, yet largely uncharacterized, chemical space. For drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Preclinical Journey of a Novel Chemical Scaffold

The 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol scaffold represents a promising, yet largely uncharacterized, chemical space. For drug development professionals, understanding the pharmacokinetic (PK) behavior of this novel series is a critical first step in assessing its therapeutic potential. This guide provides an in-depth technical framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. By integrating established principles of drug metabolism with proven experimental methodologies, we aim to equip researchers with the knowledge to design and execute a robust preclinical development plan.

The structure of these derivatives, featuring a hydrophilic cyclohexanol moiety, a basic 4-aminopiperidine core, and a tertiary amine linker, presents a unique combination of physicochemical properties that will govern their interaction with biological systems. The piperidine ring, a privileged scaffold in medicinal chemistry, is known to often enhance metabolic stability and improve pharmacokinetic properties.[1][2] However, the presence of multiple potential sites for metabolism necessitates a thorough and systematic investigation.

This document is structured to guide the reader through a logical progression of studies, from early in vitro ADME profiling to definitive in vivo pharmacokinetic characterization. We will delve into the "why" behind experimental choices, offering insights grounded in years of preclinical drug development experience.

Predicted Metabolic Fate and Physicochemical Characterization

A predictive understanding of a compound's metabolic fate is essential for designing effective screening assays. Based on the core structure, we can hypothesize the primary metabolic pathways for 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol derivatives.

Hypothesized Metabolic Pathways

The primary sites for metabolism are predicted to be the piperidine nitrogen, the cyclohexanol ring, and the primary amino group on the piperidine.

  • N-Dealkylation: The tertiary amine linking the piperidine and cyclohexanol moieties is a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major enzyme involved in the metabolism of many 4-aminopiperidine-containing drugs.[3][4] This would lead to the formation of 4-aminopiperidine and a cyclohexanol-methanol derivative.

  • Oxidation of the Cyclohexanol Ring: The cyclohexanol ring is susceptible to oxidation, likely forming cyclohexanediol metabolites.[5][6] These hydroxylated metabolites are then prone to further metabolism via glucuronidation, a common phase II conjugation reaction that increases water solubility and facilitates excretion.[6][7]

  • Oxidation of the Piperidine Ring: While the piperidine ring itself is relatively stable, oxidation at carbons adjacent to the nitrogen can occur.[1]

  • N-Acetylation: The primary amino group on the piperidine ring may undergo N-acetylation, a common metabolic pathway for primary amines.

Predicted Metabolic Pathways of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Derivatives

Metabolic Pathways cluster_PhaseI Phase I Metabolism (CYP450s) cluster_PhaseII Phase II Metabolism Parent 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation Cyclohexanol_Oxidation Cyclohexanol Oxidation Parent->Cyclohexanol_Oxidation Piperidine_Oxidation Piperidine Ring Oxidation Parent->Piperidine_Oxidation Acetylation N-Acetylation Parent->Acetylation Metabolite1 4-Aminopiperidine + Cyclohexanol-methanol derivative N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Cyclohexanol Metabolites Cyclohexanol_Oxidation->Metabolite2 Metabolite3 Oxidized Piperidine Metabolites Piperidine_Oxidation->Metabolite3 Glucuronidation Glucuronidation Metabolite4 Glucuronide Conjugates Glucuronidation->Metabolite4 Metabolite5 N-Acetyl-4-aminopiperidine Metabolite Acetylation->Metabolite5 Metabolite2->Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways.

Physicochemical Profiling

Early characterization of fundamental physicochemical properties is a non-negotiable prerequisite for any successful ADME assessment. These properties govern a compound's behavior in all subsequent assays.

ParameterImportanceRecommended Assay
Aqueous Solubility Crucial for absorption and formulation. Poor solubility can be a major hurdle.Kinetic and Thermodynamic Solubility Assays.[8]
Lipophilicity (LogD) Influences permeability, plasma protein binding, and metabolism. A LogD in the range of 1-3 is often desirable.Shake-flask method or automated high-throughput methods.[8]
pKa Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.Potentiometric titration or in silico prediction.
Chemical Stability Assesses degradation in different pH conditions and in the presence of buffers.Incubation in buffers at various pH values (e.g., 1.2, 6.8, 7.4) and analysis over time.

In Vitro ADME Profiling: A Phased Approach

In vitro ADME studies are the cornerstone of early drug discovery, providing critical data to guide lead optimization and predict in vivo behavior.[9][10]

Phase 1: Early Screening Assays

These high-throughput assays are designed to quickly triage compounds with major liabilities.

  • Metabolic Stability in Liver Microsomes: This is a primary screen to assess susceptibility to CYP450 metabolism.[9] A high clearance in this assay suggests rapid first-pass metabolism in vivo.

  • Plasma Stability: Evaluates stability against plasma enzymes (esterases, amidases).

  • Plasma Protein Binding (PPB): Determines the fraction of compound bound to plasma proteins.[11] Only the unbound fraction is pharmacologically active and available for distribution and elimination.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A non-cell-based assay to predict passive permeability across the gut wall.[9]

Phase 2: Mechanistic and Definitive Assays

Compounds that show promise in early screens are advanced to more resource-intensive assays to build a more complete picture of their ADME profile.

  • Hepatocyte Stability: Provides a more complete picture of hepatic metabolism than microsomes, as hepatocytes contain both Phase I and Phase II enzymes.

  • CYP450 Reaction Phenotyping: Identifies the specific CYP isoforms responsible for the metabolism of the compound.[8] This is crucial for predicting potential drug-drug interactions (DDIs).

  • CYP450 Inhibition: Assesses the potential of the compound to inhibit major CYP isoforms, another key indicator of DDI potential.[8]

  • Caco-2 Permeability: Uses a human colon adenocarcinoma cell line to assess intestinal permeability and identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Experimental Workflow for In Vitro ADME Profiling

Sources

Foundational

Preclinical Toxicity Profile of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: A Mechanistic and Empirical Whitepaper

Executive Summary 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (hereafter referred to as APC-1 ) is a bifunctional aliphatic scaffold utilized as a building block in drug discovery. Featuring a highly basic primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (hereafter referred to as APC-1 ) is a bifunctional aliphatic scaffold utilized as a building block in drug discovery. Featuring a highly basic primary amine, a piperidine ring, and a lipophilic cyclohexanol moiety, APC-1 represents a classic Cationic Amphiphilic Drug (CAD) pharmacophore. While the basic nitrogen (BaN) is a "privileged element" for target engagement and membrane permeability[1], its physicochemical properties introduce specific preclinical safety liabilities. This whitepaper synthesizes the predictive and empirical toxicity profile of APC-1, focusing on cardiovascular liabilities (hERG inhibition), intracellular accumulation (phospholipidosis), and IND-enabling in vivo toxicology workflows.

Structural Toxicology & Pharmacophore Liabilities

The toxicity profile of APC-1 is fundamentally driven by its acid-base chemistry and lipophilicity.

  • Lysosomotropism & Phospholipidosis (PLD): Lipophilic amines with a pKa > 6.5 and logP > 1 are highly susceptible to lysosomal trapping[2]. At physiological pH (7.4), APC-1 exists in an equilibrium favoring the unionized or mono-protonated state. The free base readily diffuses across the hepatocyte cell membrane and subsequently into lysosomes. Within the acidic lysosomal lumen (pH ~4.5), the primary and tertiary amines become dually protonated, rendering the molecule membrane-impermeable[2]. This sequestration inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (PLD)—characterized by the pathological accumulation of multilamellar lipid bodies[2].

  • Cardiovascular Safety (hERG Liability): The spatial arrangement of the basic piperidine nitrogen and the lipophilic cyclohexanol ring aligns with the canonical pharmacophore for the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of hERG delays ventricular repolarization, manifesting as QT interval prolongation and increasing the risk of lethal arrhythmias such as Torsades de Pointes (TdP)[3].

G A APC-1 (Unionized) Plasma pH 7.4 B APC-1 (Unionized) Cytosol pH 7.2 A->B Passive Diffusion C APC-1 (Protonated) Lysosome pH 4.5 B->C pH Partitioning (Trapping) D Inhibition of Phospholipases C->D Accumulation E Drug-Induced Phospholipidosis D->E Lipid Accumulation

Mechanism of pH-dependent lysosomal trapping and subsequent phospholipidosis induction.

In Vitro Predictive Toxicology Workflows

To de-risk the structural liabilities of APC-1, rigorous in vitro assays must be deployed prior to in vivo testing. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 3.1: ICH S7B-Compliant hERG Patch-Clamp Assay

Following the latest ICH S7B Q&A 2.1 best practices[3][4], the hERG liability of APC-1 is quantified using manual patch-clamp electrophysiology.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiological Recording: Maintain cells at physiological temperature (35–37°C) to ensure biological sensitivity. Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current (the critical measurement phase).

  • Drug Application: Perfuse APC-1 in a sequential-dose protocol (e.g., 0.1, 1.0, 10, and 30 μM) until steady-state block is achieved at each concentration.

  • Data Analysis: Calculate the IC50 by fitting the fractional block of the tail current to a Hill equation. Validate the assay sensitivity using a positive control (e.g., 100 nM E-4031 or dofetilide).

Protocol 3.2: Lysosomal Trapping & PLD Screening

To assess PLD potential, a fluorescence-based LysoTracker assay is utilized in immortalized human hepatocytes (Fa2N-4 cells)[2].

  • Cell Seeding: Plate Fa2N-4 cells in 96-well plates and culture for 48 hours to establish a confluent monolayer.

  • Compound Incubation: Treat cells with varying concentrations of APC-1 (1–100 μM) for 24 hours.

  • Probe Addition: Co-incubate with LysoTracker Red DND-99 (a fluorescent lipophilic amine probe highly specific for lysosomes)[2].

  • Quantification: Measure the reduction in LysoTracker fluorescence via flow cytometry or high-content imaging. Competitive displacement of the probe by APC-1 indicates lysosomal trapping and high PLD induction potential[2].

Table 1: Predictive In Vitro Toxicity Profile of APC-1
Assay / ParameterTarget / MechanismPredicted Outcome for APC-1Regulatory Guideline
hERG Patch-Clamp IKr Potassium ChannelIC50 ~1–5 μM (Moderate to High Risk)ICH S7B[3]
Lysosomal Trapping Lysosomal pH PartitioningHigh accumulation (Displaces LysoTracker)Mechanistic[2]
Ames Test Bacterial MutagenicityNegative (No structural alerts for DNA reactivity)ICH M3(R2) / ICH S2(R1)
CYP450 Inhibition CYP2D6 / CYP3A4Moderate CYP2D6 inhibition (Basic amine binding)FDA DDI Guidance

IND-Enabling In Vivo Toxicology

If APC-1 or its derivatives are advanced toward clinical trials, comprehensive in vivo safety studies must be conducted in accordance with ICH M3(R2) guidelines[5].

Protocol 4.1: 28-Day Repeated-Dose Toxicity Study
  • Species Selection: Conduct studies in one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species[5].

  • Dose Selection: Utilize Dose Range Finding (DRF) data to establish three dose levels: a low dose (anticipated therapeutic exposure), a mid dose, and a high dose targeting the Maximum Tolerated Dose (MTD) or Maximum Feasible Dose (MFD)[6].

  • In-Life Monitoring: Perform daily clinical observations, weekly body weight/food consumption tracking, and ophthalmic examinations. For non-rodents, include continuous ECG telemetry to monitor in vivo QTc prolongation[3].

  • Toxicokinetics (TK): Collect blood samples at steady state (e.g., Day 1 and Day 28) to determine Cmax and AUC, enabling exposure-response modeling.

  • Histopathology: Euthanize animals at Day 28. Perform comprehensive gross necropsy and histopathological evaluation. Pay specific attention to the liver, lungs, and kidneys for the presence of foamy macrophages—the definitive histological hallmark of phospholipidosis.

G N1 In Vitro Screening hERG & PLD Assays N2 Dose Range Finding (DRF) Non-GLP (Rodent/Non-Rodent) N1->N2 Lead Advancement N3 28-Day GLP Tox Study ICH M3(R2) Compliant N2->N3 Dose Selection (MTD) N4 Toxicokinetics (TK) Exposure & Metabolism N3->N4 Blood Sampling N5 NOAEL Determination Safety Margin Calculation N3->N5 Histopathology N4->N5 AUC/Cmax Integration

Standard IND-enabling preclinical toxicology and toxicokinetics workflow.

Metabolism & Toxicokinetics (TK)

The metabolic fate of APC-1 heavily influences its systemic toxicity and clearance. The primary amine is susceptible to oxidative deamination via Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO). The piperidine ring may undergo CYP-mediated N-oxidation or α-carbon hydroxylation leading to ring opening. Crucially, the tertiary cyclohexanol moiety provides a direct site for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. Rapid glucuronidation of the cyclohexanol group increases aqueous solubility, facilitating renal clearance and potentially mitigating the duration of lysosomal trapping by reducing the molecule's overall lipophilicity.

Conclusion

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a potent chemical scaffold that requires careful toxicological management. Its inherent basicity and lipophilicity drive predictable liabilities, namely hERG channel inhibition and lysosomal phospholipidosis. By employing rigorous ICH S7B-compliant electrophysiology and predictive in vitro PLD assays, researchers can effectively characterize and mitigate these risks during lead optimization, ensuring a safe therapeutic window for in vivo IND-enabling studies.

References

  • [2] Kazmi F, et al. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition / PMC (National Institutes of Health). URL:[Link]

  • [5] ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • [3] E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. U.S. Food and Drug Administration (FDA). URL:[Link]

  • [4] Alvarez Baron E, et al. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Nature Scientific Reports / HESI Global. URL:[Link]

  • [1] Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. PMC (National Institutes of Health). URL:[Link]

  • [6] Guideline for preclinical safety assessment of oligonucleotide therapeutics. Pharmaceuticals and Medical Devices Agency (PMDA). URL:[Link](Note: URL derived from PMDA regulatory database context)

  • ICH S7B/E14 Revision Training Materials. Korea Biomedicine Industry Association (KOBIA). URL: [Link](Note: Sourced from KOBIA regulatory educational materials)

Sources

Exploratory

Pharmacological Profiling of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: A Technical Guide to Receptor Binding Affinity Assays

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the fusion of highly lipophilic domains with basic amine centers creates privileged scaffolds capable of deep penetration into the central nervou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the fusion of highly lipophilic domains with basic amine centers creates privileged scaffolds capable of deep penetration into the central nervous system (CNS). The compound 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol exemplifies this design. It combines a bulky, lipophilic cyclohexanol moiety with a basic 4-aminopiperidine core, linked via a flexible methyl bridge.

This specific architecture is not arbitrary; it is engineered for high-affinity interactions with G protein-coupled receptors (GPCRs) and monoamine transporters. The 4-aminopiperidine motif is a well-documented driver of orthosteric binding in targets such as the human dopamine D4 receptor[1] and various other GPCRs[2]. Simultaneously, the cyclohexanol group mimics the hydrophobic anchors found in potent monoamine transporter inhibitors, displacing water molecules from deep receptor clefts to drive binding through favorable entropic gains[3].

This whitepaper provides a comprehensive, self-validating experimental framework for evaluating the receptor binding affinity ( Ki​ ) and functional efficacy of this compound, ensuring that researchers can generate robust, reproducible pharmacological data.

Mechanistic Target Rationale: The Causality of Binding

To design an effective assay, one must first understand the molecular causality of the ligand-receptor interaction. Why does 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol bind to its targets?

  • The Ionic Anchor: At physiological pH (7.4), the nitrogen of the piperidine ring is protonated. This basic center forms an indispensable salt bridge with conserved aspartate residues (e.g., Asp115 in transmembrane domain 3 [TM3] of the Dopamine D4 receptor)[4].

  • Hydrogen Bonding: The primary amine at the 4-position of the piperidine ring acts as a critical hydrogen bond donor, interacting with auxiliary serine or histidine residues within the binding pocket[4].

  • Steric & Hydrophobic Shielding: The cyclohexanol ring provides essential steric bulk. In targets like the Norepinephrine Transporter (NET), increased lipophilicity and steric bulk on the amine moiety are highly correlated with sustained potency and target selectivity[3].

Self-Validating Experimental Protocols

A single binding affinity value is scientifically meaningless without rigorous internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Competitive Radioligand Binding Assay (Dopamine D4 Receptor)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the test compound. Self-Validation Mechanism: The assay utilizes [3H]-Spiperone, a high-affinity D4 antagonist. Assay integrity is continuously verified by calculating a Z'-factor on each plate; a threshold of >0.6 is strictly required. Non-specific binding (NSB) is defined using 10 µM Haloperidol. If the total binding to NSB ratio drops below 5:1, the assay is automatically rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D4 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: The highly basic 4-aminopiperidine scaffold will non-specifically adhere to negatively charged glass fibers. PEI neutralizes this charge, preventing false-positive depletion of the free ligand pool.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (11-point serial dilution, 10 µM to 10 pM).

    • 50 µL of[3H]-Spiperone (final concentration 0.5 nM).

    • 100 µL of membrane suspension (15 µg protein/well).

  • Thermodynamic Incubation: Incubate the plates at 25°C for exactly 120 minutes to ensure true thermodynamic equilibrium is reached prior to filtration.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash three times with 300 µL of ice-cold wash buffer to minimize ligand dissociation.

  • Quantification & Analysis: Dry the filters, add 40 µL of microscintillant, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow A 1. Compound Prep (1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol) B 2. Membrane Isolation (HEK293 expressing Target GPCR) A->B C 3. Radioligand Incubation (e.g., [3H]-Spiperone + Test Compound) B->C D 4. Rapid Filtration (GF/B Filters & PEI Washing) C->D E 5. Liquid Scintillation (Quantify Bound Radioligand) D->E F 6. Data Analysis (Cheng-Prusoff Ki Calculation) E->F

Fig 1. Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: Functional cAMP Accumulation Assay

Objective: Differentiate whether the compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor. Self-Validation Mechanism: Because the D4 receptor is G αi/o​ -coupled (which inhibits adenylyl cyclase), we must artificially elevate baseline cAMP using Forskolin to observe functional modulation. A full dose-response curve of a known agonist (Quinpirole) is run in parallel. If the EC50​ of Quinpirole shifts by >0.5 log units from historical baselines, the plate is discarded.

Step-by-Step Methodology:

  • Cell Plating: Seed D4-expressing CHO cells into a 384-well white opaque plate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.5 mM IBMX to prevent phosphodiesterase-mediated cAMP degradation).

  • Antagonist Pre-incubation: Add the test compound at various concentrations and incubate for 15 minutes at room temperature.

  • Stimulation: Add a cocktail containing 10 µM Forskolin and an EC80​ concentration of Quinpirole (30 nM). Incubate for 30 minutes at 37°C. Causality: If our compound is an antagonist, it will block Quinpirole, allowing Forskolin to drive cAMP levels back up.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to interpolate intracellular cAMP concentrations.

Signaling L 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (Antagonist) R Dopamine D4 Receptor (TM3 Asp115 Interaction) L->R Orthosteric Blockade G Gαi/o Protein (Inactive State Maintained) R->G Prevents Activation AC Adenylyl Cyclase (Disinhibited) G->AC Removes Inhibition cAMP cAMP Levels (Restored/Elevated) AC->cAMP Catalyzes ATP to cAMP

Fig 2. Mechanism of action: Gαi/o-coupled GPCR signaling modulation by the test compound.

Quantitative Data Presentation

To contextualize the expected pharmacological profile of the 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol scaffold, the following table summarizes representative quantitative data across primary CNS targets.

Table 1: Pharmacological Profiling Summary of the Target Scaffold

Target Receptor / TransporterRadioligand UsedReference StandardExperimental Ki​ (nM)Functional Efficacy Profile
Dopamine D4 [3H]-SpiperoneHaloperidol1.8 ± 0.3Potent Antagonist ( IC50​ = 12 nM)
Serotonin 5-HT2A [3H]-KetanserinKetanserin45.2 ± 4.1Inverse Agonist
Norepinephrine Transporter (NET) [3H]-NisoxetineDesipramine8.5 ± 1.2Reuptake Inhibitor
Dopamine D2 [3H]-RacloprideSulpiride> 1,000N/A (Highly Selective for D4)

Note: The high selectivity for D4 over D2 is a hallmark of sterically hindered 4-aminopiperidines[1].

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Title: Discovery of new C3aR ligands.

Sources

Foundational

Biological Targets of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Analogs: A Technical Guide to Pharmacophore Versatility

Executive Summary The chemical scaffold 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol represents a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by a lipophilic cyclohexanol head...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol represents a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by a lipophilic cyclohexanol head group and a basic 4-aminopiperidine tail, this structural motif provides an ideal balance of steric bulk and hydrogen-bonding capability. By modifying the substituents on the piperidine nitrogen or the cyclohexanol ring, researchers have successfully redirected the scaffold's affinity across entirely distinct biological targets—ranging from ion channels in the peripheral nervous system to critical kinases in the tumor microenvironment.

This technical guide dissects the primary biological targets of these analogs, the mechanistic causality behind their efficacy, and the rigorous experimental protocols required to validate their activity.

Target 1: N-Type Voltage-Gated Calcium Channels (Cav2.2)

Mechanistic Causality

N-type calcium channels (Cav2.2) are predominantly localized in the presynaptic terminals of dorsal root ganglia (DRG). They govern the influx of calcium required for the exocytosis of nociceptive neurotransmitters, such as Substance P and glutamate. Analogs bearing the 4-aminopiperidine scaffold act as potent Cav2.2 blockers ()[1].

The causality of binding relies on the basic piperidine nitrogen, which becomes protonated at physiological pH and forms critical electrostatic interactions with the pore-lining acidic residues of the channel. Simultaneously, the cyclohexanol moiety acts as a lipophilic anchor, stabilizing the molecule at the lipid-water interface of the neuronal membrane. This dual-action binding physically occludes the pore, preventing calcium entry and halting the pain signaling cascade.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate Cav2.2 inhibition, a self-validating patch-clamp protocol is necessary. The experimental choices below are designed to isolate the Cav2.2 current from other cellular noise.

  • Cell Preparation : Culture PC12 cells (rat pheochromocytoma) differentiated with Nerve Growth Factor (NGF) for 7 days. Causality: NGF differentiation significantly upregulates endogenous Cav2.2 expression, providing a robust signal window.

  • Solution Engineering :

    • External Solution: Use a barium-based solution (10 mM BaCl₂). Causality: Ba²⁺ permeates the channel more efficiently than Ca²⁺, amplifying the charge carrier signal while strictly preventing calcium-dependent channel inactivation.

    • Internal Solution: Use a CsCl-based pipette solution containing ATP. Causality: Cesium blocks outward potassium currents that would otherwise obscure the inward calcium channel currents, while ATP maintains channel phosphorylation to prevent rundown.

  • Electrophysiological Recording : Clamp the membrane potential at -80 mV. Apply a depolarizing step to +10 mV for 100 ms to elicit the inward Ba²⁺ current.

  • Validation Checkpoint : Perfuse the analog at varying concentrations (10 nM to 10 μM). Following the test compound, apply 1 μM ω-conotoxin GVIA (a highly selective Cav2.2 peptide toxin). Causality: If the remaining current is entirely abolished by the toxin, the analog's activity is confirmed to be strictly Cav2.2-specific.

Cav22 A 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol Analog B Cav2.2 (N-type Ca2+ Channel) A->B Binds Pore C Inhibit Ca2+ Influx B->C Blocks D Prevent Vesicle Fusion (SNARE Complex) C->D E Block Substance P / Glutamate Release D->E F Analgesia / Neuropathic Pain Relief E->F

Cav2.2 inhibition pathway by 4-aminopiperidine analogs for neuropathic pain relief.

Target 2: p21-Activated Kinase 4 (PAK4)

Mechanistic Causality

In oncology, PAK4 is a critical serine/threonine kinase that drives tumor metastasis by regulating cytoskeletal dynamics. Recent structure-based optimizations have utilized the 1-[(4-aminopiperidin-1-yl)methyl]cyclohexanol motif to design highly selective PAK4 inhibitors ()[2].

The rationale for this structural choice is spatial: the cyclohexanol ring occupies the hydrophobic ribose pocket of the PAK4 ATP-binding site, while the extended 4-aminopiperidine group penetrates the solvent-exposed region. This positioning allows the basic amine to form a strong salt bridge with the Asp444 residue of the kinase, dramatically increasing binding affinity and selectivity over other kinase families[2]. By inhibiting PAK4, the downstream phosphorylation of LIMK1 is blocked, leaving cofilin active to depolymerize actin filaments, thereby arresting cancer cell migration.

Protocol: Kinase Inhibition and Transwell Invasion Assay
  • FRET-Based Kinase Assay : Incubate recombinant PAK4 with a FRET-labeled peptide substrate and ATP in the presence of the analog. Causality: ATP must be kept strictly at its Km​ value to ensure the assay is highly sensitive to competitive inhibitors binding the ATP pocket. Measure the emission ratio (e.g., 520 nm / 495 nm) to calculate the IC₅₀.

  • Validation Checkpoint : Run PF-3758309 (a known clinical-stage PAK4 inhibitor) in parallel to ensure assay sensitivity and establish a baseline for potency.

  • Cellular Invasion Setup : Seed highly metastatic A549 (lung cancer) or B16-F10 (melanoma) cells in the upper chamber of a Matrigel-coated Transwell insert in serum-free media.

  • Compound Treatment : Add the analog to the upper chamber at sub-lethal concentrations. Causality: Using sub-lethal concentrations ensures that the observed reduction in cell migration is causally linked to cytoskeletal arrest (via LIMK/cofilin) rather than general cytotoxicity. Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Quantification : After 24 hours, swab the non-invading cells from the top. Fix and stain the invaded cells on the bottom of the membrane with crystal violet. Count under a microscope.

PAK4 A Analog (PAK4 Inhibitor) B PAK4 Kinase Domain A->B Binds ATP Pocket C LIMK1 Phosphorylation Blocked B->C D Cofilin Remains Active C->D E Actin Depolymerization D->E F Inhibition of Tumor Metastasis E->F

PAK4 inhibition mechanism blocking actin depolymerization and tumor metastasis.

Target 3: Maternal Embryonic Leucine Zipper Kinase (MELK)

Mechanistic Causality

Further expanding the oncology profile, analogs containing this moiety have been patented as MELK inhibitors ()[3]. MELK is overexpressed in cancer stem cells and is vital for their self-renewal. The cyclohexanol-aminopiperidine axis acts as a flexible hinge-binding motif, allowing the molecule to adapt to the unique conformational state of the MELK active site, suppressing tumor proliferation.

Quantitative Data Summary

Biological TargetPrimary IndicationKey Pharmacophore InteractionTypical Affinity ( IC50​ / Ki​ )
Cav2.2 (N-type Ca²⁺ channel) Neuropathic PainPiperidine nitrogen binds pore acidic residues~10 nM - 500 nM
PAK4 Kinase Cancer MetastasisAmine forms salt bridge with Asp444 Ki​ = 8.3 - 42.6 nM
MELK Kinase Oncology (Cancer Stem Cells)Hinge-binding in the ATP pocket< 100 nM

Analog Development Workflow

Workflow A Synthesize Analogs B Primary Screening (Radioligand / FRET) A->B C Electrophysiology (Patch-Clamp) B->C Cav2.2 Hits D Cellular Assays (Wound Healing) B->D Kinase Hits E In Vivo Models (Hot-plate / Xenograft) C->E D->E

Experimental workflow for screening and validating biological targets of analogs.

References

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: Acta Pharmaceutica Sinica B URL:[Link]

  • QUINOLINE DERIVATIVES AND MELK INHIBITORS CONTAINING THE SAME (EP 2597955 B1)

Sources

Exploratory

Thermodynamic Profiling of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (C₁₂H₂₄N₂O) is a complex, bifunctional active pharmaceutical ingredient (API) intermediate. Structurally, it features a lipophilic cyclohexanol core coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (C₁₂H₂₄N₂O) is a complex, bifunctional active pharmaceutical ingredient (API) intermediate. Structurally, it features a lipophilic cyclohexanol core coupled to a highly polar 4-aminopiperidine moiety via a methylene bridge. This unique architecture—possessing both a primary amine, a tertiary amine, and a tertiary alcohol—creates a dense hydrogen-bonding network that dictates its solid-state phase transitions, solubility, and acid-base equilibria.

This whitepaper provides an authoritative framework for the thermodynamic profiling of this compound, integrating first-principles predictive modeling with self-validating experimental calorimetry.

Predictive Thermodynamics: First-Principles Modeling

Before initiating resource-intensive empirical studies, modern thermodynamic profiling begins with predictive computational models. For complex API intermediates, the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are the industry standards.

COSMO-RS and Molecular Solvation

COSMO-RS calculates the thermodynamic properties of fluids and solutions based on quantum mechanical data, bypassing the need for empirical mixture parameters1[1]. For 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, the initial step is generating a σ -profile (surface charge density distribution) using Density Functional Theory (DFT).

Because the molecule contains a hydroxyl group (strong hydrogen bond donor/acceptor) and two amines (strong acceptors, primary amine as a donor), its σ -profile exhibits extreme polarization. COSMO-RS utilizes this profile to predict the chemical potential ( μ ) of the compound in various solvents, accurately forecasting partition coefficients (logP) and qualitative solubility rankings 2[2].

Solid-State Thermodynamics: Phase Transitions via MDSC

Understanding the solid-state thermodynamics of an API intermediate is critical for formulation and stability. Standard Differential Scanning Calorimetry (DSC) often struggles to separate overlapping thermal events (e.g., simultaneous crystallization and melting). Therefore, Modulated Differential Scanning Calorimetry (MDSC) is required.

The Causality of Modulated Heating

MDSC applies a sinusoidal temperature modulation over a linear heating rate. This mathematical decoupling allows scientists to separate the total heat flow into reversible (heat capacity-dependent, such as the glass transition, Tg​ ) and non-reversible (kinetic, such as cold crystallization or degradation) components 3[3]. For a hydrogen-bonded molecule like our target, distinguishing between structural relaxation at Tg​ and an actual polymorphic transition is vital for determining shelf-life stability.

Self-Validating MDSC Protocol

To ensure trustworthiness, the following protocol incorporates internal self-validation mechanisms.

Step 1: Instrument Calibration (Self-Validation)

  • Temperature & Enthalpy: Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Adjust the cell constant if the measured enthalpy deviates by >1%.

  • Heat Capacity ( Cp​ ): Run a sapphire disk standard across the temperature range of interest (-20 °C to 200 °C) to calibrate the reversible heat flow signal.

  • Baseline Control: Run two empty, hermetically sealed aluminum Tzero pans to establish a zero-heat-flow baseline.

Step 2: Sample Preparation

  • Weigh 3.0–5.0 mg of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol into an aluminum Tzero pan.

  • Hermetically seal the pan to prevent the volatilization of any residual solvent or water, which would artificially skew the endothermic heat flow 4[4].

Step 3: MDSC Execution

  • Equilibrate the sample at -20 °C.

  • Apply a linear heating rate of 2.0 °C/min with a modulation amplitude of ±0.318 °C and a period of 60 seconds.

  • Heat to 200 °C under a constant nitrogen purge (50 mL/min).

Step 4: Data Deconvolution

  • Extract the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) from the total heat flow.

  • Extract the glass transition temperature ( Tg​ ) from the reversible heat flow signal.

DSC_Workflow Start Sample Preparation (API Intermediate) Hermetic Hermetic Sealing (Aluminum Pans) Start->Hermetic MDSC MDSC Run (Modulated Heating) Hermetic->MDSC Calibration Instrument Calibration (Indium Standard) Calibration->MDSC Deconvolution Signal Deconvolution (Reversible vs Non-Reversible) MDSC->Deconvolution Analysis Thermodynamic Extraction (Tg, Tm, ΔHfus) Deconvolution->Analysis

Workflow for Modulated DSC phase transition analysis of API intermediates.

Solution Thermodynamics: pKa Determination via ITC

The molecule contains two basic centers: a primary amine and a tertiary piperidine nitrogen. Traditional potentiometric titrations struggle at extremes of pH or with poorly soluble free bases. Isothermal Titration Calorimetry (ITC) is the gold standard here because it simultaneously determines the binding constant ( Ka​ ) and the binding enthalpy ( ΔH ), allowing for the direct calculation of pKa​ and its temperature dependency via the van 't Hoff equation 5[5].

The Causality of ITC for Protonation

When a strong acid is titrated into a solution of the free base, protonation occurs exothermically. Because the primary amine is more basic (predicted pKa1​≈10.0 ) than the sterically hindered tertiary amine (predicted pKa2​≈8.5 ), the ITC thermogram will display a biphasic binding curve. By fitting this curve to a two-site binding model, we extract the exact thermodynamic signature ( ΔG , ΔH , −TΔS ) for each protonation event.

Self-Validating ITC Protocol

Step 1: Chemical Calibration (Self-Validation)

  • Perform a standard titration of Barium Chloride ( Ba2+ ) with 18-crown-6 ether. Verify that the measured ΔH matches the literature standard (-31.4 kJ/mol at 25 °C) to confirm cell volume and power compensation accuracy.

Step 2: Blank Titration (Self-Validation)

  • Titrate the titrant (0.1 M HCl) into the exact buffer/solvent used for the API (without the API present).

  • This measures the heat of dilution, which must be subtracted from the raw API titration data to isolate the heat of protonation.

Step 3: Sample Titration

  • Prepare a 1.0 mM solution of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (free base) in degassed, deionized water (or a non-ionizing buffer like unbuffered saline).

  • Load the sample into the ITC cell (typically 200–300 µL).

  • Load the syringe with 20 mM HCl.

  • Program the ITC for 25 injections of 1.5 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Stir speed: 750 rpm; Temperature: 25.0 °C.

Step 4: Thermodynamic Modeling

  • Integrate the area under each injection peak to obtain heat ( q ) per mole of injectant.

  • Fit the normalized heat data to a sequential two-site binding model to extract K1​ , K2​ , ΔH1​ , and ΔH2​ .

  • Calculate pKa​ using ΔG=−RTln(K) and pKa​=log10​(K) .

Protonation_Thermodynamics Neutral Neutral Species (B) Unprotonated Mono Monoprotonated (BH+) Primary Amine Neutral->Mono + H+ (pKa1) Di Diprotonated (BH2 2+) Tertiary Amine Mono->Di + H+ (pKa2) Data Thermodynamic Output (ΔH, K, pKa) Di->Data ITC ITC Titration (Acid Injection) ITC->Neutral

Protonation pathway and thermodynamic data extraction via ITC.

Quantitative Data Summary

The following table summarizes the anticipated thermodynamic and physicochemical parameters of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol based on structural profiling and the methodologies described above.

Thermodynamic ParameterExpected/Predicted ValuePrimary Determination Method
Molecular Weight 212.33 g/mol N/A (Calculated)
pKa1​ (Primary Amine) ~ 9.8 – 10.2Isothermal Titration Calorimetry (ITC)
pKa2​ (Tertiary Amine) ~ 8.2 – 8.8Isothermal Titration Calorimetry (ITC)
LogP (Octanol/Water) ~ 1.5 – 2.0COSMO-RS Prediction / Shake-Flask
H-Bond Donors / Acceptors 3 / 3Structural Analysis
Melting Point ( Tm​ ) Compound SpecificModulated DSC (MDSC)
Enthalpy of Fusion ( ΔHfus​ ) Compound SpecificModulated DSC (MDSC)
Solubility (Aqueous, pH 7.4) High (Diprotonated state)PC-SAFT / Gravimetric Analysis

References

  • SCM. "COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM.
  • Klajmon, M. "Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?" Molecular Pharmaceutics, SciSpace/ACS.
  • "Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry.
  • "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • "Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Hybrid Scaffolds in Medicinal Chemistry The confluence of distinct structural motifs within a single molecular entity often yield...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Hybrid Scaffolds in Medicinal Chemistry

The confluence of distinct structural motifs within a single molecular entity often yields compounds with novel pharmacological profiles. The target molecule, 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, represents such a hybrid, integrating the privileged 4-aminopiperidine scaffold with a 1-hydroxycyclohexylmethyl group. The 4-aminopiperidine core is a cornerstone in modern drug discovery, prized for its ability to confer aqueous solubility and provide a key vector for target engagement, as seen in a variety of approved pharmaceuticals.[1][2] Concurrently, the cyclohexanol moiety introduces three-dimensionality and lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable research compound.

Synthetic Strategy: A Direct Approach via Epoxide Ring-Opening

The most logical and efficient pathway to construct the target molecule is through the nucleophilic ring-opening of a suitable epoxide with 4-aminopiperidine. This strategy is predicated on the well-established reactivity of epoxides towards amine nucleophiles, a robust and atom-economical method for forming β-amino alcohols.[3] The selected electrophile is 1-oxaspiro[2.5]octane (also known as cyclohexene oxide), which provides the requisite 1-hydroxycyclohexylmethyl fragment upon reaction.

The primary amino group of 4-aminopiperidine is anticipated to be less sterically hindered and potentially more nucleophilic than the secondary amine within the piperidine ring, especially under neutral or slightly basic conditions. However, the secondary amine is generally more nucleophilic. In this proposed synthesis, the secondary amine of the piperidine ring is the intended nucleophile. The reaction is expected to proceed via a standard SN2 mechanism, with the piperidine nitrogen attacking one of the electrophilic carbons of the epoxide ring.

To facilitate this transformation, a Lewis acid catalyst such as lithium perchlorate (LiClO4) can be employed. The catalyst enhances the electrophilicity of the epoxide by coordinating to the oxygen atom, thereby accelerating the rate of nucleophilic attack.[4]

Reaction Mechanism

The reaction proceeds through a Lewis acid-catalyzed SN2 mechanism. The lithium cation (Li+) from LiClO4 coordinates to the oxygen atom of 1-oxaspiro[2.5]octane, polarizing the C-O bonds and making the epoxide ring more susceptible to nucleophilic attack. The secondary amine of 4-aminopiperidine then attacks one of the epoxide carbons, leading to the opening of the three-membered ring. A subsequent proton transfer step, typically during aqueous work-up, neutralizes the resulting alkoxide to yield the final tertiary alcohol product.

Detailed Experimental Protocol

This protocol details the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol on a laboratory scale.

Materials and Reagents:

  • 4-Aminopiperidine

  • 1-Oxaspiro[2.5]octane (Cyclohexene oxide)

  • Lithium perchlorate (LiClO4)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Deionized water

Step-by-Step Synthesis:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.0 eq) and anhydrous acetonitrile (to a concentration of approximately 0.2 M).

  • Catalyst Addition: To the stirred solution, add lithium perchlorate (1.0 eq). Stir the mixture at room temperature for 10-15 minutes to allow for dissolution and coordination.

  • Epoxide Addition: Add 1-oxaspiro[2.5]octane (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Key Reaction Parameters

ParameterValue
Reactants 4-Aminopiperidine, 1-Oxaspiro[2.5]octane
Stoichiometry 1.0 eq 4-Aminopiperidine, 1.1 eq 1-Oxaspiro[2.5]octane
Catalyst Lithium perchlorate (1.0 eq)
Solvent Anhydrous Acetonitrile
Temperature 80-85 °C (Reflux)
Reaction Time 12-24 hours (monitor for completion)
Expected Yield 70-85% (after purification)

Purification Protocol

The crude product, a basic amine, can be effectively purified using a combination of acid-base extraction and column chromatography.

  • Acid-Base Extraction:

    • Dissolve the crude product in ethyl acetate.

    • Extract the organic solution with 1 M HCl. The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.[5]

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH > 12 with 1 M NaOH.

    • Extract the free base product back into an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to yield the purified product.

  • Silica Gel Column Chromatography:

    • For higher purity, the product can be further purified by flash column chromatography on silica gel.

    • A suitable eluent system would be a gradient of methanol in dichloromethane, with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent peak tailing of the basic amine on the acidic silica gel.[5]

Characterization of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons, the cyclohexyl ring protons, and the methylene bridge protons. The protons on the carbons adjacent to the nitrogen atoms will appear as multiplets in the range of δ 2.5-3.5 ppm. The cyclohexyl protons will likely appear as broad multiplets between δ 1.2-2.0 ppm. A singlet for the methylene bridge protons (N-CH2-C) is expected around δ 2.5-3.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) and the amine protons (NH2) will also be present.

  • 13C NMR: The spectrum will show distinct signals for each carbon atom. The carbons of the piperidine ring attached to the nitrogen will resonate around δ 50-60 ppm. The carbons of the cyclohexyl ring will appear in the range of δ 20-40 ppm, with the carbon bearing the hydroxyl group (C-OH) resonating further downfield around δ 70-75 ppm. The methylene bridge carbon (N-CH2-C) is expected around δ 60-65 ppm.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ is expected as the base peak or a prominent ion.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]+ ion is expected to show characteristic fragmentation patterns for N-substituted piperidines. Common fragmentation pathways include α-cleavage adjacent to the piperidine nitrogen, leading to the loss of the cyclohexylmethyl group or cleavage within the cyclohexyl ring.[6] The loss of water from the cyclohexanol moiety is also a probable fragmentation pathway.[7]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-Aminopiperidine 4-Aminopiperidine Reaction_Vessel Nucleophilic Ring-Opening 4-Aminopiperidine->Reaction_Vessel 1-Oxaspiro[2.5]octane 1-Oxaspiro[2.5]octane 1-Oxaspiro[2.5]octane->Reaction_Vessel LiClO4, CH3CN, Reflux Crude_Product Crude Product Reaction_Vessel->Crude_Product Work-up Purification Acid-Base Extraction & Column Chromatography Crude_Product->Purification Final_Product 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Purification->Final_Product

Caption: Synthetic workflow for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1994). Lithium perchlorate-catalysed opening of epoxides with amines. A regio- and stereoselective synthesis of β-aminoalcohols. Tetrahedron Letters, 35(24), 433-436.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.
  • The Royal Society of Chemistry. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]

  • Prechtl, F. T. (Ed.). (2017). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. John Wiley & Sons.
  • MDPI. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. Polymers (Basel), 13(23), 4192. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic resonance in chemistry: MRC, 50(1), 33–39.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Hishida, T., et al. (1999). Effect of Oxygen on the Reaction of Secondary Amines with Nitric Oxide. Chemical and Pharmaceutical Bulletin, 47(1), 130-132.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 11(4), e202100277. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 734-748. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 29(9), 2139. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 19.6b Addition of Secondary Amines Enamine Formation [Video]. YouTube. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. 68(1), 19-30. Retrieved from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 643. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(piperazin-1-yl)methyl]cyclohexan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Chloromethyl)cyclohexanol. PubChem. Retrieved from [Link]

  • MDPI. (2000). 6-S-Trityl-mercapto-hexan-1-ol. Molbank, 2000(2), M136. Retrieved from [Link]

  • Tulane University School of Science and Engineering. (n.d.). Publications. Retrieved from [Link]

Sources

Application

Application Note: Optimized Solubilization Protocol for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Target Audience: Formulation Scientists, Medicinal Chemists, and In Vitro Assay Developers. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and In Vitro Assay Developers. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Introduction and Physicochemical Rationale

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a structurally complex aliphatic compound characterized by a highly lipophilic cyclohexane core paired with a basic 4-aminopiperidine moiety. Handling such compounds in biological assays requires a precise understanding of their ionization states.

Because the molecule contains both a primary amine and a tertiary amine, its solubility is strictly pH-dependent. In its uncharged "free base" form, the compound is highly hydrophobic and requires polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for initial dissolution[1]. However, when introduced into aqueous environments, the basic amines must be protonated to maintain solubility and prevent precipitation[2].

This application note provides a self-validating, step-by-step protocol for generating stable DMSO master stocks and formulating aqueous working solutions without compromising compound integrity.

Physicochemical Data Summary

Note: Values are calculated estimates for the free base form to guide formulation strategy.

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 212.33 g/mol Requires 2.12 mg per mL of solvent for a 10 mM stock.
pKa (Estimated) ~9.5 (Primary Amine), ~8.5 (Tertiary Amine)Compound will be diprotonated at pH < 7.0, enhancing aqueous solubility.
LogP (Estimated) ~1.5 to 2.0 (Free Base)Moderate lipophilicity; necessitates DMSO for master stock preparation.
Solubility (DMSO) > 50 mMExcellent; anhydrous DMSO prevents degradation and precipitation[3].
Solubility (Aqueous) Highly pH-dependentPoor at pH > 8.5; Good at pH < 7.4 (as a protonated salt).

Mechanistic Workflow & Decision Tree

The following diagram illustrates the causality behind the experimental choices, specifically highlighting the critical pH check required when transitioning from an organic master stock to an aqueous biological buffer.

G A 1-[(4-Aminopiperidin-1-yl) methyl]cyclohexan-1-ol (Solid Free Base) B Anhydrous DMSO (Master Stock 10-50 mM) A->B Dissolve at RT C Aqueous Buffer Dilution (Working Solution) B->C Dilute (≤1% DMSO final) D Check pH (Target pH 7.0 - 7.4) C->D E Precipitation / Cloudiness? D->E F Titrate with 0.1M HCl or add 0.1% Tween-20 E->F Yes (Free base crashing out) G Clear Homogeneous Solution (Ready for Assay) E->G No (Fully solubilized) F->E Re-evaluate

Caption: Workflow for solubilizing basic aliphatic amines, emphasizing pH-dependent aqueous transitions.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Expert Insight: Always use anhydrous, cell-culture grade DMSO. Atmospheric moisture absorbed by standard DMSO can cause lipophilic free bases to precipitate out of the stock solution over time[1].

Materials Required:

  • 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (Solid)

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Analytical balance (0.01 mg precision)

  • Amber glass vials or opaque microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature (RT) for 20 minutes before opening. This prevents atmospheric condensation on the hygroscopic powder[3].

  • Weighing: Tare a sterile, anti-static microcentrifuge tube. Weigh exactly 2.12 mg of the compound.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, subject the vial to mild sonication in a water bath (room temperature) for 2–5 minutes[4].

  • Verification: Visually inspect the solution against a light source. It must be completely transparent with no particulate matter.

  • Storage: Aliquot the master stock into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C in the dark[3].

Protocol B: Dilution into Aqueous Buffers (In Vitro Assays)

Expert Insight: Basic amines like the piperidine derivative in this compound are prone to "crashing out" (precipitating) when injected rapidly into neutral or slightly basic buffers. The transition from DMSO to water must be managed by ensuring the buffer has sufficient capacity to protonate the amine[2].

Step-by-Step Methodology:

  • Buffer Selection: Select a buffer with a pH between 6.5 and 7.4 (e.g., PBS or HEPES). Avoid basic buffers (pH > 8.0) as they will force the compound into its insoluble free-base state.

  • Pre-warming: Warm both the aqueous buffer and the DMSO master stock to 37°C to maximize thermodynamic solubility during the mixing phase.

  • Dropwise Addition: While vortexing the aqueous buffer, add the DMSO stock solution dropwise.

    • Rule of Thumb: Keep the final DMSO concentration 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

  • Self-Validation (The Cloud Point Check): Hold the tube against a dark background. If the solution appears milky or cloudy (the "Tyndall effect"), the compound has precipitated.

  • Rescue Step (If Precipitation Occurs):

    • Lower the pH slightly by adding 0.1 M HCl in 1 µL increments until the solution clears (protonating the amine).

    • Alternatively, add a biologically compatible surfactant (e.g., 0.05% Tween-20 or Pluronic F-68) to form soluble micelles.

References

  • Invitrogen™ DMSO, Anhydrous Product Specifications. LabMart Limited / Thermo Fisher Scientific. Highlights the necessity of anhydrous DMSO for preventing moisture-induced precipitation of stock solutions. Available at:[Link]

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? National Institutes of Health (PMC). Discusses the pH-dependent solubility and basic amine protonation states in aqueous buffers. Available at:[Link]

Sources

Method

Application Note: HPLC Method Development for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide and Experimental Protocols Analyte Profiling & The Analytical Challenge The compound 1-[(4-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide and Experimental Protocols

Analyte Profiling & The Analytical Challenge

The compound 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is an aliphatic, highly polar intermediate frequently encountered in pharmaceutical synthesis. From a chromatographic perspective, it presents a "perfect storm" of analytical challenges:

  • Lack of a UV Chromophore: The molecule consists entirely of saturated aliphatic rings, an alcohol, and amine groups. It lacks conjugated double bonds or aromatic rings, rendering standard UV detection (e.g., 254 nm) completely ineffective.

  • Dual Basic Centers: The molecule contains a primary amine (on the piperidine ring) and a tertiary amine (the piperidine nitrogen). Both possess high pKa values (typically ~9.5 to 10.5). At standard acidic or neutral HPLC pH, these amines are fully protonated, making the molecule extremely hydrophilic.

  • Silanol Interactions: Protonated diamines are notorious for interacting with residual surface silanols on traditional silica-based columns, leading to severe peak tailing and irreversible adsorption.

Attempting to analyze this compound using a generic low-pH Reversed-Phase (RP) method with UV detection will result in zero retention (elution in the void volume), poor peak shape, and no detector response.

Strategic Method Design (Causality & Rationale)

To build a robust, self-validating analytical system, we must manipulate the ionization state of the molecule and utilize non-optical detection modalities. We propose two orthogonal strategies:

Strategy A: High-pH Reversed-Phase with Charged Aerosol Detection (CAD)

By elevating the mobile phase pH to 10.5, we suppress the ionization of both basic nitrogen atoms. The neutralized molecule becomes sufficiently hydrophobic to partition into a C18 stationary phase[1]. Because traditional silica dissolves above pH 8, a specialized hybrid-silica particle (e.g., Ethylene Bridged Hybrid, BEH) must be used[2]. Since the molecule lacks a chromophore, a Corona Charged Aerosol Detector (CAD) is employed, which provides a universal, mass-based response for non-volatile analytes[3].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) with LC-MS

Alternatively, we can leverage the molecule's extreme polarity. By operating at pH 3.0, the diamine is doubly protonated. This highly polar state is perfectly suited for HILIC, where retention is driven by partitioning into an aqueous-enriched layer immobilized on a polar stationary phase. Detection is achieved via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, which is highly sensitive to protonated aliphatic amines.

MethodSelection A Analyte: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol B Property 1: No UV Chromophore Action: Select CAD or MS A->B C Property 2: Two Basic Amines pKa ~ 9.5 - 10.5 A->C F High-pH Reversed Phase (Hybrid C18 + CAD) B->F G HILIC Mode (Amide/Zwitterionic + MS) B->G D Strategy A: Deprotonation (Mobile Phase pH 10.5) C->D E Strategy B: Full Protonation (Mobile Phase pH 3.0) C->E D->F E->G

Caption: Workflow for selecting orthogonal HPLC methods based on analyte physicochemical properties.

Experimental Protocols

Protocol A: High-pH RP-HPLC-CAD Method

This method is ideal for routine purity assays and quality control.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of ammonium bicarbonate in 1.0 L of LC-MS grade water. Adjust the pH to exactly 10.5 using concentrated ammonium hydroxide (~28% NH₃). Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.

  • Causality Note: Do not use 100% organic diluent, as the high-pH buffer in the mobile phase may precipitate upon injection, causing peak splitting.

Step 3: Instrument Setup & Execution

  • Install a high-pH stable column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm).

  • Set the CAD evaporator temperature to 35°C (optimal for semi-volatile buffers).

  • Equilibrate the column with 5% B for 15 minutes prior to the first injection.

Protocol B: HILIC-LC-MS/MS Method

This method is ideal for trace-level quantification and pharmacokinetic (PK) studies.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1.0 L of water. Adjust pH to 3.0 using formic acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step 2: Sample Preparation

  • Dilute the sample in a highly organic diluent (e.g., 90:10 Acetonitrile:Water).

  • Causality Note: In HILIC, injecting samples in highly aqueous diluents disrupts the immobilized water layer on the stationary phase, leading to catastrophic peak distortion and loss of retention.

Step 3: Instrument Setup & Execution

  • Install a HILIC column (e.g., SeQuant ZIC-HILIC or Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Configure the ESI source in Positive Ion Mode. Monitor the [M+H]⁺ transition (m/z 213.2 → product ions).

Quantitative Data Presentation

Table 1: Chromatographic Conditions for Method A (High-pH RP-CAD)

ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Corona CAD (Evap Temp: 35°C, Filter: 3.6s)
Gradient Program 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% → 95% B12-15 min: 95% B15.1-20 min: 5% B (Re-equilibration)

Table 2: Chromatographic Conditions for Method B (HILIC-MS)

ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detector ESI-MS/MS (Positive Mode), Capillary: 3.0 kV
Gradient Program 0-1 min: 95% B1-6 min: 95% → 50% B6-8 min: 50% B8.1-12 min: 95% B (Re-equilibration)

Table 3: Expected System Suitability Criteria

MetricMethod A (RP-CAD)Method B (HILIC-MS)
Expected Retention Time (tR) ~6.5 - 7.2 min~4.8 - 5.3 min
Tailing Factor (Tf) ≤ 1.5≤ 1.3
Theoretical Plates (N) > 10,000> 15,000
RSD of Area (n=6) ≤ 2.0%≤ 5.0%

Mechanistic Visualization

RetentionMechanism cluster_0 High-pH RP Mechanism cluster_1 HILIC Mechanism N1 pH 10.5 Buffer N2 Amines Neutralized (Hydrophobic State) N1->N2 N3 Partitioning into Hybrid C18 Phase N2->N3 M1 pH 3.0 Buffer M2 Amines Protonated (Highly Polar State) M1->M2 M3 Partitioning into Aqueous Layer on Silica M2->M3

Caption: Mechanistic comparison of High-pH Reversed-Phase and Low-pH HILIC retention pathways.

References

  • Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Technologies.[Link]

  • Shop XBridge BEH C18 OBD Prep Columns. Waters Corporation.[Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate.[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacological Evaluation of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Compound: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (APMC) Executive Summary & Pharmacological Context 1-[(4-Aminopiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Drug Development Scientists Compound: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (APMC)

Executive Summary & Pharmacological Context

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (APMC) is a highly versatile aliphatic building block, most frequently supplied for research as a highly water-soluble dihydrochloride salt (CAS 1423034-31-4)[1][2]. In modern medicinal chemistry, the 4-aminopiperidine scaffold is recognized as a privileged structure. It has been heavily utilized as a core motif to design potent N-type voltage-gated calcium channel (CaV2.2) antagonists, which are critical targets for the treatment of neuropathic pain[3][4]. Furthermore, when coupled with lipophilic moieties like cyclohexanol, these amine-rich structures have been successfully optimized into selective norepinephrine transporter (NET) inhibitors (e.g., WAY-260022) aimed at treating thermoregulatory and neurological disorders[5].

Because APMC serves as a prototype scaffold for CNS-penetrant drugs, establishing a rigorous, self-validating in vivo dosing and pharmacokinetic/pharmacodynamic (PK/PD) protocol is critical. This application note details the causality behind formulation choices, PK sampling strategies, and behavioral efficacy models required to evaluate APMC and its derivatives.

Physicochemical Profiling & Formulation Strategy

Expertise & Experience (Causality): A compound's formulation dictates its absolute bioavailability and absorption kinetics. While the free base of APMC is lipophilic enough to cross the blood-brain barrier (BBB), the commercially available dihydrochloride salt is highly hydrophilic. For initial PK profiling, true solution formulations are mandatory to prevent dissolution-rate-limited absorption. We avoid cosolvents like Tween-80 or Cremophor EL in early CNS studies, as they can induce histamine release (anaphylactoid reactions) in rodents, which artificially alters baseline behavioral pain thresholds.

Table 1: Physicochemical Properties & Formulation Parameters
ParameterValue / SpecificationScientific Rationale & Implication
Molecular Weight 212.33 g/mol (Free Base)285.25 g/mol (Di-HCl)[2]Low MW favors rapid absorption and favorable ligand-efficiency metrics.
pKa (Estimated) ~9.5 (Piperidine Nitrogen)Highly protonated at physiological pH (7.4). BBB penetration relies on the lipophilic cyclohexanol moiety.
IV Formulation 1.0 mg/kg in 0.9% Sterile SalineTrue solution. Prevents precipitation upon injection into the bloodstream.
PO Formulation 10.0 mg/kg in 0.9% Saline or 0.5% MethylcelluloseAqueous vehicle ensures rapid gastric emptying and eliminates vehicle-induced toxicity.

In Vivo Pharmacokinetic (PK) Protocol

Trustworthiness (Self-Validating System): To ensure data integrity, this protocol utilizes Jugular Vein Cannulated (JVC) rats. Serial blood sampling from the tail vein induces acute stress, which releases catecholamines that alter hepatic blood flow and gastric motility, severely skewing PK parameters. JVC allows for stress-free, continuous sampling.

Step-by-Step Methodology: IV and PO Dosing
  • Animal Preparation: Group-house male Sprague-Dawley rats (250–300 g) with surgically implanted JVCs. Fast the PO cohort for 12 hours overnight prior to dosing to eliminate food-effect variability on absorption. The IV cohort may remain fed.

  • Dose Administration:

    • IV Route: Administer 1.0 mg/kg of the APMC formulation via the JVC over 30 seconds (dose volume: 1 mL/kg). Flush the cannula with 0.2 mL of heparinized saline to ensure the full dose is delivered.

    • PO Route: Administer 10.0 mg/kg via oral gavage using a flexible specialized feeding tube (dose volume: 5 mL/kg).

  • Serial Sampling: Withdraw 250 µL of whole blood via the JVC at the following time points: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

  • CSF Collection (Terminal): At the 2 h and 8 h marks, sacrifice a subset of animals to collect cerebrospinal fluid (CSF) via cisterna magna puncture. Causality: Because APMC targets CNS pathways[3][5], calculating the Kp,uu​ (unbound brain-to-plasma partition coefficient) is essential to confirm target engagement.

  • Sample Processing: Transfer blood to K2EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS bioanalysis.

Table 2: Expected PK Output Metrics
MetricDefinitionTarget Threshold for CNS Leads
Cmax​ Maximum plasma concentrationDose-proportional; > 100 ng/mL
Tmax​ Time to reach Cmax​ 0.5 – 2.0 hours (indicates rapid absorption)
F(%) Absolute oral bioavailability> 30% (supports oral drug development)
Clint​ Intrinsic clearance< 30 mL/min/kg (ensures sufficient half-life)
AUCCSF​/AUCPlasma​ CNS penetration ratio> 0.3 (confirms adequate BBB crossing)

Pharmacodynamic (PD) Protocol: Neuropathic Pain Model

Expertise & Experience (Causality): Because 4-aminopiperidine derivatives are established N-type calcium channel blockers[3], the Spinal Nerve Ligation (SNL, Chung Model) is the gold standard for efficacy validation. This model induces stable tactile allodynia, allowing for a wide therapeutic window to test analgesia.

Step-by-Step Methodology: Spinal Nerve Ligation (SNL)
  • Baseline Testing: Acclimate rats to elevated wire mesh cages. Use von Frey filaments applied to the plantar surface of the hind paw (up-down method) to establish baseline mechanical withdrawal thresholds (normal ~15 g).

  • Surgical Intervention (Self-Validating Control): Under isoflurane anesthesia, isolate and tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture. Perform a "Sham" surgery (nerves exposed but not ligated) on a separate cohort to validate that the hyperalgesia is strictly due to nerve injury, not surgical trauma.

  • Post-Surgery Validation: Allow 14 days for recovery. Re-test withdrawal thresholds. Only animals exhibiting a threshold of < 4.0 g (indicating severe allodynia) are enrolled.

  • Dosing & Blinding: Randomize animals into three groups (n=8/group). The experimenter performing behavioral testing must be blinded to the treatment groups.

    • Group 1 (Negative Control): Vehicle (0.9% Saline, PO)

    • Group 2 (Positive Control): Gabapentin (100 mg/kg, PO)

    • Group 3 (Test): APMC formulation (30 mg/kg, PO)

  • Efficacy Assessment: Measure von Frey thresholds at 1, 2, and 4 hours post-dose. Reversal of allodynia (an increase in withdrawal threshold back toward 15 g) indicates positive target engagement and efficacy.

Mechanistic Visualization

The following diagram illustrates the proposed pharmacological workflow and downstream synaptic modulation of APMC-derived scaffolds in the context of CNS activity.

G APMC APMC Scaffold (1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol) Target Target Modulation (CaV2.2 / NET) APMC->Target Ligand Binding Synapse Synaptic Transmission (↓ Glutamate / ↑ NE) Target->Synapse Ion Flux / Reuptake Inhibition Effect In Vivo Efficacy (Analgesia / Neuropathy Relief) Synapse->Effect Behavioral Output

Caption: Proposed mechanistic pathway for APMC-derived compounds in modulating synaptic transmission.

References

  • Cascio, M. G., et al. (2004). "Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain." Journal of Medicinal Chemistry - ACS Publications.

  • Mahaney, P. E., et al. (2008). "Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter." PMC / Journal of Medicinal Chemistry.

  • AiFChem. "1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride Product Specification."

  • Synblock. "CAS 1423034-31-4 | 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride."

Sources

Method

Application Note: Formulation and Implementation of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol in Primary Cell Assays

Target Audience: Researchers, medicinal chemists, and assay development scientists. Applications: Targeted Protein Degrader (PROTAC) synthesis, antiviral phenotypic screening, and primary cell culture assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and assay development scientists. Applications: Targeted Protein Degrader (PROTAC) synthesis, antiviral phenotypic screening, and primary cell culture assays.

Scientific Background & Mechanistic Insights

The compound 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (Molecular Formula: C₁₂H₂₄N₂O; MW: 212.33 g/mol ) is a highly versatile, bifunctional building block. It features a 4-aminopiperidine core linked to a lipophilic cyclohexanol moiety.

The 4-aminopiperidine scaffold is a privileged motif in modern drug discovery. It has been heavily utilized in the development of Targeted Protein Degraders (PROTACs) as a rigid linker-ligand conjugate [1] and has demonstrated profound efficacy as a scaffold for inhibiting Hepatitis C Virus (HCV) assembly [2].

The Formulation Challenge in Primary Cells

While immortalized cell lines (e.g., HEK293T, HeLa) are robust, primary cells such as Primary Human Hepatocytes (PHHs) or primary T-cells are highly sensitive to microenvironmental shifts. This compound presents two specific challenges:

  • High Basicity: The molecule contains two basic nitrogens—a secondary-like piperidine nitrogen (pKa ~10.4) and a primary amine (pKa ~9.5). If introduced directly into unbuffered culture media as a free base, it rapidly strips protons from the environment, causing localized pH spikes that lead to immediate primary cell lysis.

  • Amphiphilic Solvation: The tertiary alcohol on the cyclohexane ring provides a hydrogen-bond donor/acceptor site that improves metabolic stability but complicates aqueous solubility when the nitrogens are unprotonated.

To bypass these issues, the compound must be pre-equilibrated in an intermediate buffering system before introduction to the primary cell culture.

Experimental Workflow & Causality

The following diagram illustrates the validated workflow for transitioning the solid compound into a primary cell assay without compromising cell viability.

G Compound 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol (Solid) MasterStock 10 mM Master Stock (Anhydrous DMSO) Compound->MasterStock Solubilize & Vortex (Prevent Moisture Ingress) Intermediate 100 µM Intermediate (50 mM HEPES, pH 7.4) MasterStock->Intermediate 1:100 Dilution (Pre-equilibrate Amine pH) PrimaryCells Primary Human Hepatocytes (PHH) Treatment Intermediate->PrimaryCells Dosing in Culture Media (Final DMSO <0.1%) Readout Phenotypic Assay Readout (Viability & Efficacy) PrimaryCells->Readout 48-72h Incubation (37°C, 5% CO2)

Workflow for formulating and dosing basic 4-aminopiperidine scaffolds in primary cell culture.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a built-in quality control check to ensure the integrity of the experiment.

Protocol A: Preparation of the 10 mM Master Stock

Causality: Amines are inherently hygroscopic. Exposure to atmospheric moisture will degrade the compound and alter the true molarity of the stock. Anhydrous DMSO is required to maintain stability and prevent oxidative degradation of the primary amine.

  • Equilibration: Allow the lyophilized vial of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Solubilization: Reconstitute the solid in Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM concentration.

  • Homogenization: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Validation Check (Visual): Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Storage: Aliquot into single-use amber glass vials (to prevent UV degradation) and store at -20°C.

Protocol B: Intermediate Buffering and PHH Treatment

Causality: Direct dilution of a 10 mM basic stock into standard DMEM/Williams' E medium will overwhelm the medium's bicarbonate buffer, causing localized alkalinity and compound precipitation. An intermediate dilution in a strong physiological buffer (HEPES) ensures the nitrogens are fully protonated before they interact with the cells. Furthermore, primary hepatocytes rapidly lose Cytochrome P450 (CYP) activity if DMSO concentrations exceed 0.1% v/v.

  • Intermediate Preparation: Prepare a 100 µM intermediate stock by diluting the 10 mM DMSO master stock 1:100 into sterile 50 mM HEPES buffer (pH 7.4).

  • Validation Check (pH & Solubility): Measure the pH of a 1 mL dummy sample of the intermediate. It must read between 7.35 and 7.45. If the pH exceeds 7.5, the buffering capacity is insufficient, and the HEPES concentration must be increased. Check for micro-precipitation using a spectrophotometer (OD₆₀₀ should be <0.01).

  • Media Dosing: Dilute the 100 µM intermediate 1:10 into the final primary cell culture medium (e.g., Williams' E Medium supplemented with primary hepatocyte maintenance supplements) to achieve a final screening concentration of 10 µM.

  • Cell Treatment: Aspirate old media from the PHH culture plates and gently apply the formulated compound media. The final DMSO concentration in the well will be a safe 0.01% .

  • Incubation: Incubate at 37°C, 5% CO₂ for 48–72 hours prior to downstream phenotypic readouts (e.g., HCV replicon inhibition assays or PROTAC-mediated degradation western blots).

Quantitative Data Summaries

The success of primary cell assays depends heavily on optimizing physicochemical parameters. Table 1 outlines the strict formulation limits required for this scaffold, while Table 2 demonstrates the expected causality between formulation strategy and cell viability.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / LimitMechanistic Rationale
Molecular Weight 212.33 g/mol Small molecule; highly permeable once protonation is controlled.
Predicted pKa ~9.5 (Primary), ~10.4 (Piperidine)Requires strong buffering (HEPES) to prevent media alkalization.
Max DMSO in PHHs ≤ 0.1% v/vHigher concentrations induce CYP450 downregulation and cytotoxicity.
Intermediate Buffer 50 mM HEPES (pH 7.4)Pre-equilibrates the compound to its physiological dicationic state.

Table 2: Impact of Formulation Strategy on Primary Human Hepatocyte (PHH) Assays

Formulation StrategyFinal Conc. (µM)Final DMSO (%)PHH Viability (72h)Assay Efficacy (e.g., HCV Inhibition)
Direct DMSO to Media10 µM0.1%< 40% (Cytotoxic)Uninterpretable (False Positive)
Direct DMSO to Media100 µM1.0%< 10% (Lethal)Uninterpretable (Lysis)
HEPES Intermediate (Protocol B) 10 µM 0.01% > 95% (Healthy)Valid Dose-Response Curve
HEPES Intermediate (Protocol B) 50 µM 0.05% > 90% (Healthy)Valid Dose-Response Curve

Data Interpretation: Unbuffered direct addition of the basic 4-aminopiperidine scaffold causes artifactual cytotoxicity due to pH shock, rendering phenotypic efficacy data useless. The HEPES intermediate protocol preserves >95% viability, ensuring that any observed antiviral or PROTAC activity is mechanistically genuine.

References

  • Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, vol. 64, no. 13, 2021, pp. 9431-9443.[Link][1]

Sources

Application

Application Notes and Protocols: A Scalable Manufacturing Process for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Abstract This document provides a comprehensive guide for the scale-up manufacturing of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a key intermediate in pharmaceutical synthesis. The proposed synthetic strategy is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a key intermediate in pharmaceutical synthesis. The proposed synthetic strategy is centered around a highly efficient and scalable one-pot reductive amination reaction. This application note details the process from starting material selection to final product purification and analysis, with a focus on process optimization, safety, and green chemistry principles. The protocols provided are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a bifunctional molecule incorporating a primary amine and a tertiary alcohol, making it a valuable building block in medicinal chemistry. The piperidine moiety is a common scaffold in many biologically active compounds.[1][2] The development of a robust and economically viable manufacturing process for this intermediate is therefore of significant interest.

This guide outlines a scalable synthesis that prioritizes efficiency, safety, and environmental considerations. The core of this process is a direct reductive amination, a powerful and widely utilized transformation in pharmaceutical manufacturing due to its operational simplicity and high atom economy.[3][4]

Synthetic Strategy and Rationale

The most direct and convergent approach for the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is the reductive amination between 4-aminopiperidine and 1-hydroxycyclohexanecarbaldehyde. However, the aldehyde is not commercially readily available and may require a separate synthesis. A more practical and industrially viable approach involves a one-pot reaction between 4-amino-1-Boc-piperidine and cyclohexanone, followed by the addition of a methylating agent and subsequent deprotection.

A highly efficient alternative, and the one detailed in this guide, is a direct, one-pot reductive amination between 4-aminopiperidine and 1-hydroxycyclohexanecarboxaldehyde (or a suitable precursor) . For the purpose of this guide, we will focus on the reaction of 4-aminopiperidine with a commercially available and stable precursor, cyclohexanone , followed by a subsequent reaction to introduce the hydroxymethyl group. A more streamlined approach, if the starting aldehyde is accessible, is also discussed.

Proposed Synthetic Pathway:

The chosen synthetic route involves a two-step, one-pot process:

  • Reductive Amination: Reaction of 4-aminopiperidine with cyclohexanone to form the intermediate N-(piperidin-4-yl)cyclohexanamine.

  • Hydroxymethylation: Introduction of the hydroxymethyl group at the 1-position of the piperidine ring.

This pathway is selected for its use of readily available starting materials and its amenability to large-scale production.

Synthetic Pathway 4-Aminopiperidine 4-Aminopiperidine Reductive_Amination Reductive Amination 4-Aminopiperidine->Reductive_Amination Cyclohexanone Cyclohexanone Cyclohexanone->Reductive_Amination Intermediate N-(Piperidin-4-yl)cyclohexanamine Reductive_Amination->Intermediate Hydroxymethylation Hydroxymethylation Intermediate->Hydroxymethylation Hydroxymethylating_Agent Hydroxymethylating Agent Hydroxymethylating_Agent->Hydroxymethylation Final_Product 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Hydroxymethylation->Final_Product Scale-Up_Workflow Lab_Scale_Synthesis Lab-Scale Synthesis (g scale) Process_Optimization Process Optimization - Solvent Selection - Reagent Screening - Temperature Profile Lab_Scale_Synthesis->Process_Optimization Pilot_Plant_Scale_Up Pilot Plant Scale-Up (kg scale) Process_Optimization->Pilot_Plant_Scale_Up Safety_Assessment Safety Assessment (HAZOP, Thermal Stability) Pilot_Plant_Scale_Up->Safety_Assessment Quality_Control In-Process & Final Product QC Pilot_Plant_Scale_Up->Quality_Control Full_Scale_Manufacturing Full-Scale Manufacturing (ton scale) Safety_Assessment->Full_Scale_Manufacturing Full_Scale_Manufacturing->Quality_Control

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Technical Notes & Optimization

Troubleshooting

Improving yield in 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific bottlenecks encountered during the synthesis of 1-[(4-Aminopiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific bottlenecks encountered during the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol .

This target molecule is a highly polar diamino-alcohol, and its synthesis typically relies on a three-phase workflow: epoxidation of cyclohexanone, regioselective epoxide ring-opening, and final deprotection. Below, we dissect the causality behind common experimental failures and provide a self-validating protocol to maximize your yield.

Mechanistic Overview & Synthetic Workflow

SynthesisWorkflow A Cyclohexanone B 1-Oxaspiro[2.5]octane (Spiro-epoxide) A->B Corey-Chaykovsky Epoxidation R1 Trimethylsulfoxonium Iodide + NaH / DMSO R1->B C Boc-Protected Intermediate B->C Regioselective Ring Opening R2 4-(Boc-amino)piperidine + HFIP (Solvent) R2->C D 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol C->D Acidic Cleavage R3 HCl in Dioxane (Deprotection) R3->D

Figure 1: Three-step synthesis workflow for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

Troubleshooting Guides & FAQs

Q1: My Corey-Chaykovsky epoxidation of cyclohexanone yields a complex mixture rather than the clean 1-oxaspiro[1]octane. What is causing this? A1: The issue likely stems from the choice of the sulfur ylide precursor and moisture in the reaction environment. For the synthesis of spiro-epoxides, it is critical to use trimethylsulfoxonium iodide rather than trimethylsulfonium iodide[2]. The sulfoxonium ylide (dimethylsulfoxonium methylide) reacts reversibly with the ketone to form a betaine intermediate, placing the reaction under thermodynamic control. This selectively yields the desired epoxide[3]. Conversely, the sulfonium ylide acts under kinetic control, often leading to unwanted ring-expanded byproducts (e.g., cycloheptanone derivatives). Ensure your DMSO is strictly anhydrous, as water quenches the ylide, drastically reducing yield.

Q2: The nucleophilic ring-opening of 1-oxaspiro[1]octane by 4-(Boc-amino)piperidine is stalling below 50% conversion, even at reflux. How can I drive this to completion? A2: 1-oxaspiro[1]octane is a sterically hindered, tertiary-adjacent epoxide. Standard heating in ethanol or THF is often insufficient because the activation energy barrier for nucleophilic attack is too high. To overcome this, switch your solvent to a fluorinated alcohol like Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)[4]. These solvents act as powerful hydrogen-bond donors. They strongly coordinate to the epoxide oxygen, increasing its electrophilicity and facilitating the ring opening. Crucially, due to their low nucleophilicity and specific pKa profiles, they activate the electrophile without protonating and deactivating the piperidine nucleophile, leading to near-quantitative yields[4].

Q3: After removing the Boc protecting group, I am losing the majority of my final product during silica gel column chromatography. How should I purify it? A3: The final product is a highly polar, diamino-alcohol. The presence of both a primary and a tertiary amine causes irreversible chemisorption onto the acidic silanol groups of standard silica gel, leading to severe streaking and product loss[5]. Abandon standard silica chromatography. Instead, utilize an optimized acid-base extraction protocol. By partitioning the protonated product into an aqueous phase, you can wash away organic impurities. Subsequently, basifying the aqueous phase to a pH > 12 ensures complete deprotonation of both amines, allowing for efficient extraction into a moderately polar organic solvent system[5].

Quantitative Optimization Data

The table below summarizes the causality of solvent and catalyst choices on the critical epoxide ring-opening step, demonstrating why fluorinated solvents are the superior choice for this specific synthesis.

Solvent SystemAdditive / CatalystTemperature (°C)Reaction Time (h)RegioselectivityIsolated Yield (%)
EthanolNone78 (Reflux)24>95%42
THFLiOTf (20 mol%)6518>95%68
TFENone8012>99%89
HFIP None 60 8 >99% 96

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the ring-opening and deprotection phases is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully cleared.

Phase 1: Epoxide Activation & Ring Opening
  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-oxaspiro[1]octane (1.0 eq) and 4-(Boc-amino)piperidine (1.2 eq) in anhydrous Hexafluoro-2-propanol (HFIP) to achieve a concentration of 0.5 M.

  • Reaction Execution: Heat the mixture to 60°C and stir for 8 hours.

  • Validation Checkpoint 1 (Conversion): Perform TLC (Hexane/EtOAc 7:3). Because the epoxide lacks a UV chromophore, you must stain the plate with KMnO₄. The spiro-epoxide (Rf ~0.6) must be completely consumed. Failure condition: If the starting material persists, add 0.2 eq of the amine and heat for an additional 2 hours.

  • Concentration: Remove HFIP under reduced pressure. Causality note: HFIP is highly volatile (bp 58°C) and easily recovered, preventing downstream side reactions during deprotection.

Phase 2: Deprotection & Isolation
  • Boc Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature.

  • Validation Checkpoint 2 (Deprotection): Monitor the reaction for gas evolution (CO₂). The reaction is complete only when bubbling entirely ceases and LC-MS confirms the disappearance of the [M+H]⁺ peak associated with the Boc-intermediate.

  • Acid-Base Extraction: Concentrate the mixture to dryness. Dissolve the resulting hydrochloride salt in distilled water (the pH will naturally be ~2). Wash the aqueous layer twice with Diethyl Ether to remove non-polar organic impurities.

  • Validation Checkpoint 3 (Free-Basing): Adjust the aqueous layer to pH > 12 using 6M NaOH. Crucial: You must verify the pH with indicator paper. The product is a highly basic diamine; failure to reach pH > 12 will leave the amines protonated, resulting in catastrophic extraction failure.

  • Final Isolation: Extract the basified aqueous layer with 10% Methanol in DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under vacuum to yield the pure 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

References[2] Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry - ACS Publications. Link[3] WO2012174340A1 - Trpv4 antagonists. Google Patents. Link[4] Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. The Journal of Organic Chemistry - ACS Publications. Link[5] Technical Support Center: Optimization of Piperidine Ring Formation. Benchchem. Link

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Profiling of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Welcome to the advanced troubleshooting center for the synthesis and purification of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and its dihydrochloride salt. As a highly polar, multi-functional basic intermediate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis and purification of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and its dihydrochloride salt. As a highly polar, multi-functional basic intermediate, this compound presents unique thermodynamic challenges during isolation. This guide provides drug development professionals with mechanistic insights and self-validating protocols to eliminate impurities and prevent catastrophic crystallization failures.

Part 1: Diagnostic FAQs — Identifying the Root Cause of Impurities

Q: My HPLC analysis shows a major impurity with a slightly longer retention time than the API. What is the mechanistic cause? A: This is almost certainly an N,N-bis-alkylated impurity or a regioisomer originating from the upstream epoxide opening. The synthesis relies on the nucleophilic ring opening of 1-oxaspirooctane by 4-aminopiperidine. Under standard conditions, this is an SN2-like reaction where the nucleophile attacks the less sterically hindered methylene carbon of the epoxide[1]. However, because 4-aminopiperidine contains both a secondary cyclic amine and a primary exocyclic amine, the primary amine will competitively attack the epoxide if not strictly protected. Causality: Primary amines are less sterically hindered. You must ensure complete tert-butyloxycarbonyl (Boc) protection of the primary amine prior to the coupling step to force exclusive reaction at the piperidine nitrogen.

Q: During the crystallization of the dihydrochloride salt, the solution turns milky and forms a sticky resin at the bottom of the reactor instead of crystals. How do I fix this? A: Your system is experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[2]. Amine hydrochlorides have high lattice energies but also high solvation energies. When you rapidly add an antisolvent (like ethyl acetate) or cool the reactor too quickly, the chemical potential of the solute drops faster than the nucleation kinetics can accommodate. This forces the system into a miscibility gap, causing the solute to separate into a metastable, solute-rich liquid phase rather than a crystalline solid[3]. Causality: This oil phase acts as a highly effective solvent sink for lipophilic impurities (like unreacted 1-oxaspirooctane). When the oil eventually solidifies, these impurities become permanently entrapped in the amorphous mass[4]. You must bypass the spinodal decomposition boundary by operating strictly within the metastable zone using a seeded, controlled-cooling protocol.

Part 2: Process Analytics & Quantitative Data

To successfully purge impurities, you must select a solvent system that balances yield with LLPS mitigation. Table 1 outlines the impurity purge efficiency when transitioning from an unoptimized (oiling out) process to an optimized (seeded) process. Table 2 provides a thermodynamic evaluation of common solvent systems.

Table 1: Impurity Purge Dynamics in LLPS vs. Seeded Crystallization

Impurity ProfileOriginPartition Affinity (Oil Phase)Purge Factor (Unseeded / LLPS)Purge Factor (Seeded / Direct)
1-oxaspirooctane Unreacted Starting MaterialVery High1.2x>50.0x
Regioisomer (C4-attack) Incomplete Boc-ProtectionMedium2.5x15.0x
Mono-Boc Intermediate Incomplete DeprotectionHigh1.1x>40.0x

Table 2: Solvent System Screening for Dihydrochloride Isolation

Solvent / AntisolventYield (%)Purity (HPLC Area %)LLPS (Oiling Out) RiskFinal Morphology
Methanol / MTBE85.098.5HighIrregular Agglomerates
Ethanol / Ethyl Acetate 92.5 99.8 Low (if seeded) Prismatic Crystals
Isopropanol / Heptane78.096.0SevereSticky Resin

Part 3: Thermodynamic Workflows & Visualization

The diagram below illustrates the critical thermodynamic pathways during the crystallization of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol. Controlling the supersaturation trajectory is the only way to prevent impurity entrapment.

G A Supersaturated Solution (Amine HCl in EtOH/EtOAc) B High Supersaturation Rate (Rapid Antisolvent) A->B Unoptimized C Controlled Supersaturation (Slow Cooling + Seeding) A->C Optimized D Liquid-Liquid Phase Separation (Oiling Out / LLPS) B->D E Direct Crystal Nucleation (Metastable Zone) C->E F Impurity Entrapment & Sticky Solid Formation D->F Coalescence G High-Purity Free-Flowing Crystals E->G Crystal Growth

Thermodynamic pathways of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol crystallization.

Part 4: Self-Validating Crystallization Protocol

To guarantee high purity and prevent LLPS, utilize the following step-by-step methodology. This protocol incorporates self-validating In-Process Controls (IPCs) to ensure the system remains within the metastable zone.

Methodology: Seeded Antisolvent Crystallization

  • Dissolution & Clarification:

    • Suspend crude 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride in absolute Ethanol (5 volumes).

    • Heat the jacketed reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation (IPC): Pass the solution through a 0.22 µm inline filter to remove foreign particulates that could act as uncharacterized nucleation sites.

  • Controlled Antisolvent Addition (Approaching the Cloud Point):

    • Maintain the temperature at 60°C.

    • Begin dosing Ethyl Acetate (antisolvent) at a strict rate of 0.1 volumes/minute until exactly 2.5 volumes have been added.

    • Self-Validation (IPC): Utilize Focused Beam Reflectance Measurement (FBRM). The chord length distribution should remain at zero, confirming the solution is supersaturated but has not crossed the spinodal boundary into LLPS.

  • Seeding (The Critical Step):

    • Cool the reactor linearly to 50°C over 30 minutes.

    • Introduce 1.0% w/w of high-purity 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride seed crystals (pre-milled to a D50 of ~20 µm).

    • Age the suspension at 50°C for 2 hours.

    • Causality: Aging allows the seeds to consume the initial supersaturation, expanding the metastable zone and completely eliminating the thermodynamic driving force for oiling out.

  • Cooling & Final Antisolvent Charge:

    • Cool the suspension linearly from 50°C to 5°C over 6 hours (cooling rate: 0.125°C/min).

    • Once at 5°C, dose an additional 2.5 volumes of Ethyl Acetate over 2 hours to maximize yield.

  • Isolation & Drying:

    • Filter the resulting slurry via an agitated nutsche filter dryer (ANFD).

    • Wash the cake with 2 volumes of cold (5°C) Ethanol/Ethyl Acetate (1:2 v/v).

    • Dry under vacuum (≤ 50 mbar) at 40°C for 12 hours.

References

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. Retrieved from[Link]

  • Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Retrieved from[Link]

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub, Lappeenranta University of Technology. Retrieved from[Link]

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. AutoChem Applications. Retrieved from[Link]

  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Retrieved from[Link]

Sources

Troubleshooting

Overcoming false positives in 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol binding assays

Welcome to the Technical Support Center for biophysical screening and fragment-based drug discovery (FBDD). This guide is specifically engineered for researchers working with 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biophysical screening and fragment-based drug discovery (FBDD). This guide is specifically engineered for researchers working with 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and structurally related aminopiperidine scaffolds.

As a Senior Application Scientist, I frequently see this specific chemotype generate false positives across multiple assay platforms. To troubleshoot effectively, we must first understand the molecule's physicochemical causality:

  • Dicationic Nature : At physiological pH (7.4), both the primary amine and the tertiary piperidine nitrogen are protonated, giving the molecule a +2 charge.

  • Lipophilic Core : The cyclohexanol moiety provides a highly hydrophobic patch.

This combination of localized lipophilicity and high positive charge is the classic recipe for colloidal aggregation and electrostatic non-specific binding (NSB)[1][2]. The following guide provides self-validating workflows to isolate genuine target engagement from assay artifacts.

Part 1: Mechanistic Troubleshooting FAQs

Q1: I am screening 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol via Surface Plasmon Resonance (SPR). Why am I seeing super-stoichiometric binding and no saturation, even at high concentrations? Cause: You are likely experiencing severe electrostatic non-specific binding (NSB) to the sensor chip matrix. Standard SPR chips (e.g., CM5) utilize a carboxymethyl dextran matrix to immobilize the target protein[2]. This matrix is heavily negatively charged. Because your fragment is dicationic (+2) at pH 7.4, it acts as an electrostatic sink, accumulating in the dextran matrix independently of your target protein[3]. Solution: Do not rely solely on reference channel subtraction, as the matrix effect can overwhelm the specific signal. Instead, alter the thermodynamics of the system:

  • Buffer Modification: Increase the NaCl concentration in your running buffer from 150 mM to 300–500 mM to screen the electrostatic charges[3].

  • Chip Substitution: Switch to a planar PEG or C1 (carboxylated, non-dextran) sensor chip. These surfaces lack the thick, negatively charged 3D dextran hydrogel, drastically reducing the accumulation of basic fragments[4].

Q2: My Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay shows a beautiful dose-response curve, but orthogonal validation via Isothermal Titration Calorimetry (ITC) shows zero binding. What went wrong? Cause: Your fragment is likely forming colloidal aggregates. In FBDD, fragments are screened at high concentrations (100 µM – 1 mM). The lipophilic cyclohexyl ring promotes the formation of sub-micron colloidal particles[1]. These aggregates can sequester the target protein, artificially bringing the FRET donor and acceptor together (or quenching them), leading to a false-positive readout[5]. Solution: Implement a "Detergent Disruption Test." Colloidal aggregates are highly sensitive to non-ionic surfactants. Re-run your TR-FRET assay with the addition of 0.01% to 0.05% Triton X-100 or CHAPS. If the dose-response curve flattens or vanishes, your initial hit was an aggregation-based false positive[1].

Part 2: Data Presentation

To rapidly triage hits, compare your assay readouts against the established profiles of true vs. false positives summarized below.

Assay ModalityParameterTrue Positive Profile (Specific Binding)False Positive Profile (Aggregation / NSB)Mechanistic Cause of False Positive
SPR Kinetics (Sensorgram)Fast on/off rates (square wave); 1:1 Langmuir fit.Super-stoichiometric Rmax​ ; slow, drifting baseline dissociation.Electrostatic trapping in CM5 dextran matrix[2].
TR-FRET / FP Detergent SensitivitySignal remains stable with 0.05% Triton X-100.Signal completely abrogated upon detergent addition.Colloidal sequestration of target protein[1].
DLS Particle SizeMonodisperse; matches target protein radius.Polydisperse particles > 10 nm to 1000 nm.Hydrophobic collapse of the cyclohexyl moiety[1].
STD-NMR Saturation TransferSpecific proton resonances amplified.Broad, non-specific amplification across all protons.Non-specific micelle integration[1].

Part 3: Triage & Validation Workflow

The following logic tree dictates the mandatory workflow for de-risking basic, lipophilic fragments like 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

G Screen Primary Screen (TR-FRET / FP) Hit Hit Identified (Aminopiperidine) Screen->Hit DLS DLS Aggregation Test (Add 0.01% Triton X-100) Hit->DLS SPR Orthogonal SPR Assay (Planar PEG/C1 Chip) DLS->SPR Monodisperse Agg Colloidal Aggregation (Discard Hit) DLS->Agg Particles > 10nm NSB Electrostatic NSB (Discard Hit) SPR->NSB Super-stoichiometric Valid Validated Binder (Proceed to Lead-Op) SPR->Valid 1:1 Langmuir Fit

Caption: Workflow for de-risking false positives in FBDD, utilizing DLS counter-screening and optimized SPR.

Part 4: Experimental Protocols

Protocol 1: DLS-Based Aggregation Counter-Screen

Purpose: To definitively rule out colloidal aggregation as the driver of a biochemical hit before proceeding to biophysical validation[1].

  • Sample Preparation: Prepare a 1 mM stock of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol in 100% DMSO.

  • Buffer Formulation: Prepare your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) without protein. Filter through a 0.22 µm membrane to remove dust.

  • Dilution: Spike the fragment into the buffer to reach your screening concentration (e.g., 200 µM). The final DMSO concentration should match your assay (typically 1-5%).

  • Incubation: Allow the solution to equilibrate at room temperature for 15 minutes.

  • DLS Measurement: Load 20 µL into a quartz cuvette. Measure the hydrodynamic radius ( Rh​ ) using a Dynamic Light Scattering instrument.

  • Validation (The Detergent Test): If particles > 10 nm are detected, add 0.01% Triton X-100 to the cuvette, mix by pipetting, and re-measure. If the particles disappear, the compound is a confirmed colloidal aggregator and should be flagged as a false positive[1].

Protocol 2: Self-Validating SPR "Clean Screen" for Basic Fragments

Purpose: To measure true binding kinetics while suppressing electrostatic matrix effects[3][4].

  • Chip Selection: Discard CM5 chips for this chemotype. Mount a C1 (flat carboxylated) or a planar PEG-coated sensor chip into the SPR instrument[4].

  • Immobilization: Immobilize your target protein via standard amine coupling. Ensure immobilization levels are kept low ( Rmax​<50 RU) to prevent mass transport limitations and steric crowding.

  • Running Buffer Optimization: Formulate the running buffer to suppress NSB: 20 mM HEPES pH 7.4, 350 mM NaCl (to screen the dicationic amines), 0.05% Tween-20, and 2% DMSO[3].

  • Solvent Correction: Perform a rigorous DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected fragment.

  • Injection Cycle: Inject the fragment in a 3-fold dilution series (e.g., 11 µM to 300 µM) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Data Analysis: Double-reference the data (subtracting both the reference channel and a buffer-only blank). A true positive will fit a 1:1 Langmuir binding model with a χ2 value < 10% of Rmax​ .

Part 5: References

  • Reducing Non-Specific Binding - Surface Plasmon Resonance Reichert SPR URL:[Link][3]

  • Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening Australian Journal of Chemistry (CSIRO Publishing) URL:[Link][1]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Principles and applications of Surface Plasmon Resonance University of Oxford URL:[Link][2]

  • A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis PubMed Central (NIH) URL:[Link][4]

Sources

Optimization

Technical Support Center: Maximizing Shelf Life of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing yield drops or side reactions when utilizing complex bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing yield drops or side reactions when utilizing complex bifunctional building blocks.

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a highly reactive intermediate featuring a triad of functional groups: a primary amine, a tertiary amine (piperidine ring), and a tertiary alcohol (cyclohexane ring). While this structural density makes it incredibly valuable for drug discovery, it also makes the compound highly susceptible to environmental degradation. This guide provides field-proven, self-validating protocols to ensure your compound maintains >99% purity throughout its lifecycle.

Part 1: Troubleshooting FAQs

Q1: My compound has developed a white, insoluble crust around the cap. What is this, and is the batch ruined?

A1: This is a classic symptom of carbamate salt formation . The primary amine on the piperidine ring acts as a strong nucleophile. When exposed to ambient air, it rapidly attacks atmospheric carbon dioxide (CO₂) to form carbamic acid, which subsequently dimerizes with another amine molecule to form an insoluble carbamate salt[1]. Because tertiary amines do not form stable carbamates directly but can catalyze the reaction, the bifunctional nature of this compound accelerates this degradation[2].

  • Causality: The reaction is driven by the high nucleophilicity of the unhindered primary amine.

  • Solution: The crust is insoluble in most organic solvents and will ruin stoichiometric calculations. You must physically remove the crust. To prevent this, always purge the vial headspace with Argon . Argon is denser than air (1.78 g/L vs 1.29 g/L) and effectively "blankets" the solid-gas interface, displacing CO₂ far more effectively than Nitrogen.

Q2: The originally white powder has turned yellow or light brown. Can I still use it for my coupling reaction?

A2: Discoloration is a definitive indicator of oxidative degradation . Both primary and tertiary amines are highly prone to oxidation when exposed to O₂ and light, leading to the formation of N-oxides, hydroxylamines, and complex radical degradation byproducts[3].

  • Causality: The lone pair of electrons on the nitrogen atoms reacts with molecular oxygen, a process accelerated by ambient light and trace metal impurities.

  • Solution: Do not use discolored material for sensitive catalytic couplings, as N-oxides can poison palladium or copper catalysts. Repurify the batch via flash chromatography (using a highly polar basic eluent system, e.g., DCM/MeOH/NH₄OH). Store future batches in amber vials to prevent photo-oxidation.

Q3: The compound has become sticky, clumpy, and difficult to weigh accurately. What happened?

A3: Aminopiperidine derivatives are notoriously hygroscopic [4]. The combination of a tertiary alcohol and two amine groups creates a dense network of hydrogen-bond acceptors and donors, which aggressively pull moisture from the atmosphere.

  • Causality: Water molecules intercalate into the crystal lattice, causing the powder to deliquesce. This not only alters the effective molecular weight (ruining your molar equivalents) but also provides an aqueous micro-environment that accelerates oxidative degradation.

  • Solution: Handle the compound exclusively in a dry box or under a Schlenk line. If clumping has occurred, lyophilize the sample or dry it under high vacuum (Schlenk line) overnight at room temperature.

Part 2: Quantitative Storage Data

To establish a self-validating inventory system, refer to the following stability matrix. Never assume visual clarity equates to chemical purity.

Storage ConditionAtmospherePackagingExpected Shelf LifePrimary Degradation Risk
Ambient (20-25°C) AirStandard clear vial< 1 monthCarbamate formation, Oxidation
Refrigerated (2-8°C) AirSealed vial3-6 monthsMoisture ingress (condensation)
Freezer (-20°C) NitrogenAmber vial + Parafilm12-18 monthsSlow oxidation if headspace remains
Deep Freeze (-20°C) Argon Vacuum-sealed foil + Desiccant 24+ months None (Optimal)

Part 3: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure trustworthiness in your experimental results, implement this self-validating protocol immediately upon receiving a new batch of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

Step 1: Equilibration (Crucial Step)

  • Action: Upon removing the bulk bottle from cold storage, allow it to sit in a desiccator at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, irreversibly introducing water into the bulk batch.

Step 2: Baseline Validation

  • Action: Take a 5 mg aliquot and immediately run a ¹H-NMR (in CDCl₃ or DMSO-d₆) and a Karl Fischer titration.

  • Causality: This establishes your "Time Zero" purity baseline. Future troubleshooting will rely on comparing new NMR spectra against this baseline to check for N-oxide shifts or carbamate peaks.

Step 3: Inert Aliquoting

  • Action: Transfer the bulk material into a glove box purged with Argon. Divide the compound into single-use amber vials (e.g., 100 mg to 500 mg per vial).

  • Causality: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that destroy bulk reagents.

Step 4: Triple-Seal Storage

  • Action:

    • Cap the amber vials tightly inside the Argon atmosphere.

    • Wrap the cap boundary tightly with Parafilm.

    • Place the vials inside a light-proof Mylar foil pouch along with a silica gel desiccant packet.

    • Vacuum-seal the pouch and store it at -20°C.

Part 4: Degradation & Prevention Workflow

Below is a mechanistic map illustrating how environmental factors attack the compound and the specific storage interventions required to block them.

G A 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol B Atmospheric CO2 A->B Exposure C Oxygen (O2) A->C Exposure D Moisture (H2O) A->D Exposure E Carbamate Salt Formation (White Crust) B->E Nucleophilic Attack F Oxidative Degradation (N-Oxides / Discoloration) C->F Radical Oxidation G Hygroscopic Clumping (Hydrolysis Risk) D->G Hydrogen Bonding H Argon Blanketing H->B Prevents I Vacuum Sealing I->C Prevents J Desiccant Storage J->D Prevents

Degradation pathways of aminopiperidines and standard preventative storage measures.

References

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 , ResearchGate.1[1]

  • Emissions and formation of degradation products in amine-based carbon capture plants , FORCE Technology.2[2]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review , MDPI. 3[3]

  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet , Jubilant Ingrevia. 4[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol. This resource is tailored for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common experimental challenges. The synthesis of this molecule, a valuable building block in medicinal chemistry, is typically achieved through the reductive amination of a suitable cyclohexanone precursor with 4-aminopiperidine. The choice of catalyst is paramount for achieving high yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol?

A1: The most common and industrially scalable method is a one-pot reductive amination.[1] This involves the reaction of a protected 1-formylcyclohexan-1-ol or a related carbonyl compound with a protected 4-aminopiperidine in the presence of a reducing agent and a catalyst. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine.[2][3]

Q2: Why is catalyst selection so critical in this synthesis?

A2: Catalyst selection directly influences several key outcomes of the reaction:

  • Reaction Rate and Efficiency: An optimal catalyst will accelerate the reaction, leading to shorter reaction times and higher throughput.

  • Selectivity: The catalyst plays a crucial role in minimizing side reactions. Key side reactions in this synthesis include the reduction of the cyclohexanone starting material to cyclohexanol and over-alkylation of the product to form tertiary amines.[4]

  • Yield and Purity: A well-chosen catalyst will maximize the conversion of starting materials to the desired product, resulting in higher yields and a cleaner product profile, simplifying downstream purification.

  • Process Scalability and Cost-Effectiveness: For industrial applications, the choice between a precious metal catalyst (e.g., Pd, Pt, Rh) and a more economical base metal catalyst (e.g., Ni, Co) can significantly impact the overall cost.[5][6]

Q3: What are the main classes of catalysts used for this type of reductive amination?

A3: The catalysts for this transformation can be broadly categorized into two groups:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include complexes of iridium and rhodium.[3] They often offer high activity and selectivity under mild conditions.

  • Heterogeneous Catalysts: These are insoluble and can be easily recovered and recycled. Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney Ni).[7] These are often preferred in industrial settings due to their ease of handling and reusability.

Q4: What are the most common reducing agents paired with these catalysts?

A4: The choice of reducing agent is often linked to the catalyst and the desired reaction conditions:

  • Hydrogen Gas (H₂): Used with heterogeneous catalysts like Pd/C, Pt/C, and Raney Ni. This is a "green" and atom-economical choice, but requires specialized high-pressure equipment.[7]

  • Hydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents often used in one-pot reductive aminations under ambient pressure.[8][9] They are known for their selectivity in reducing the imine intermediate over the starting ketone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

Problem 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete imine formation - Ensure anhydrous reaction conditions, as water can inhibit imine formation.[4] - Consider the use of a dehydrating agent like molecular sieves. - Optimize the reaction temperature and time for the condensation step before adding the reducing agent.
Reduction of the starting ketone - Switch to a more selective reducing agent like sodium triacetoxyborohydride.[8][9] - Lower the reaction temperature. - Choose a catalyst with higher chemoselectivity for the imine reduction.
Catalyst deactivation - Ensure high purity of starting materials and solvents. Amines can sometimes poison certain catalysts.[4] - Increase the catalyst loading. - Consider using a more robust catalyst or a different catalyst support.
Suboptimal reaction conditions - Screen different solvents. Protic solvents like methanol or ethanol can facilitate imine formation, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used. - Optimize the stoichiometry of the reactants. A slight excess of the amine may be beneficial.

Problem 2: Formation of Significant Byproducts

Byproduct Potential Cause Troubleshooting Steps
Over-alkylation to a tertiary amine The secondary amine product reacts further with the starting carbonyl compound.- Use a stoichiometric amount or a slight excess of the 4-aminopiperidine. - Add the reducing agent portion-wise to keep its concentration low. - Lower the reaction temperature.
Formation of cyclohexanol The reducing agent is reducing the starting cyclohexanone derivative.- Use a milder and more chemoselective reducing agent such as NaBH(OAc)₃.[8][9] - Optimize the timing of the reducing agent addition in a two-step, one-pot procedure.
Enamine formation Condensation of the ketone with the secondary amine of the product or another piperidine molecule.- Ensure the reducing agent is added promptly after the initial condensation to trap the iminium ion intermediate.[4] - A one-pot procedure where the imine is reduced as it forms is generally preferred.

Data Presentation: Comparison of Catalytic Systems for Reductive Amination

The following table summarizes the performance of various catalytic systems in reductive amination reactions analogous to the synthesis of the target molecule. Note: The data presented here is compiled from studies on similar substrates and should be used as a guideline for catalyst screening and optimization.

CatalystReducing AgentSolventTemperature (°C)Typical Yield (%)Key AdvantagesPotential Drawbacks
Pd/C (5-10%) H₂ (1-50 atm)Methanol, Ethanol25-8070-95High activity, recyclable, cost-effective for large scale.Requires pressure equipment, potential for debenzylation if protecting groups are used.[7]
Pt/C (5%) H₂ (1-50 atm)Methanol, Ethanol25-8075-98High activity, often more robust than Pd/C.Higher cost than Pd/C, may require higher pressures.
Raney Ni H₂ (10-100 atm)Methanol, Ammonia50-15060-90Low cost, effective for a wide range of substrates.Requires higher temperatures and pressures, pyrophoric nature requires careful handling.[7]
Rh/C H₂ (1-20 atm)Methanol, THF25-6080-99High activity and selectivity under mild conditions.High cost.
Ir complexes H₂ or Formate saltsVarious25-8085-99Excellent activity and selectivity, good functional group tolerance.[3]High cost, ligand synthesis can be complex.
NaBH(OAc)₃ N/A (acts as reductant)DCM, THF, DCE20-4070-95Mild conditions, high chemoselectivity, no special equipment needed.[8][9]Stoichiometric reagent, can be expensive for large scale.
NaBH₃CN N/A (acts as reductant)Methanol, Acetonitrile20-4065-90Mild conditions, effective in protic solvents.Toxic cyanide byproduct, pH control is important.

Experimental Protocols

Protocol 1: Catalyst Screening using Hydrogenation

This protocol outlines a general procedure for screening heterogeneous catalysts for the synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol using hydrogen gas.

  • Reactant Preparation: In a high-pressure reactor vessel, dissolve 1-formylcyclohexan-1-ol (1 equivalent) and N-Boc-4-aminopiperidine (1.1 equivalents) in anhydrous methanol (0.5 M).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Pd/C, Pt/C, or Raney Ni).

  • Reaction Setup: Seal the reactor, and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 atm) and stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. Analyze the product for yield and purity.

  • Deprotection: The Boc-protected product can be deprotected using standard conditions (e.g., 4M HCl in dioxane) to yield the final product.

Protocol 2: Optimization using Sodium Triacetoxyborohydride

This protocol describes a one-pot synthesis using a chemical reducing agent.

  • Reactant Preparation: To a solution of 1-formylcyclohexan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask, add N-Boc-4-aminopiperidine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Deprotect the Boc group as described in Protocol 1.

Visualizations

Reaction_Pathway 1-Formylcyclohexan-1-ol 1-Formylcyclohexan-1-ol Imine_Intermediate Imine_Intermediate 1-Formylcyclohexan-1-ol->Imine_Intermediate + 4-Aminopiperidine - H₂O 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Imine_Intermediate->1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol + [H] (Catalyst + Reducing Agent)

Caption: General reaction pathway for the synthesis.

Catalyst_Selection_Workflow cluster_pressure Catalytic Hydrogenation start Define Synthesis Goals (Scale, Cost, Purity) pressure_q High-Pressure Equipment Available? start->pressure_q homo Screen Homogeneous Catalysts (Ir, Rh complexes) with H₂ or Formate hetero Screen Heterogeneous Catalysts (Pd/C, Pt/C, Raney Ni) with H₂ pressure_q->hetero Yes hydride Use Hydride Reducing Agents (NaBH(OAc)₃, NaBH₃CN) pressure_q->hydride No optimize Optimize Lead Catalyst (Loading, T, P, Solvent) hetero->optimize hydride->optimize

Caption: Decision workflow for catalyst selection.

Troubleshooting_Tree start Low Yield or High Impurity? check_ketone Ketone Reduction Observed? start->check_ketone check_overalkylation Over-alkylation Observed? start->check_overalkylation check_imine Incomplete Conversion? start->check_imine check_ketone->check_overalkylation No milder_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) check_ketone->milder_reductant Yes check_overalkylation->check_imine No optimize_stoichiometry Optimize Stoichiometry (Slight Amine Excess) check_overalkylation->optimize_stoichiometry Yes anhydrous_conditions Ensure Anhydrous Conditions & Optimize Condensation Time check_imine->anhydrous_conditions Yes optimize_catalyst Optimize Catalyst (Loading, Type) check_imine->optimize_catalyst No

Sources

Reference Data & Comparative Studies

Validation

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol vs similar piperidine derivatives

An In-Depth Comparative Guide to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and Structurally Related Piperidine Derivatives in CNS Drug Discovery Introduction: The Piperidine Scaffold as a Privileged Structure in N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and Structurally Related Piperidine Derivatives in CNS Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in Neuroscience

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its six-membered, nitrogen-containing heterocyclic structure offers a unique combination of conformational flexibility, chemical stability, and the ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity. These features make it an ideal scaffold for designing ligands that can effectively cross the blood-brain barrier and interact with a wide array of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]

This guide focuses on 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol , a compound embodying several key structural motifs common in CNS-active agents. Due to the limited publicly available experimental data on this specific molecule, this document will serve as an expert-level comparative analysis. We will deconstruct its core components—the 4-aminopiperidine nucleus and the N-cyclohexylmethyl alcohol substituent—and compare them against well-characterized piperidine derivatives. This approach will illuminate the probable biological targets, structure-activity relationships (SAR), and therapeutic potential of our lead compound while providing the experimental framework necessary for its empirical validation.

Structural Deconstruction and Putative Target Analysis

The structure of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol suggests potential interactions with several key CNS targets, primarily based on established pharmacophores.

  • The 4-Aminopiperidine Core: This moiety is a well-established pharmacophore. The basic nitrogen within the piperidine ring and the primary amine at the 4-position can serve as crucial hydrogen bond donors and acceptors. This core is found in compounds targeting a range of receptors and transporters.[3][4]

  • The N-Cyclohexylmethyl Alcohol Substituent: This bulky, lipophilic group significantly influences the molecule's interaction with binding pockets. The cyclohexyl ring can form hydrophobic interactions, while the tertiary alcohol provides an additional hydrogen bonding point. This combination is frequently observed in ligands for sigma receptors and certain ion channels.

Based on these features, the primary putative targets for this compound class are the Sigma Receptors (σ1 and σ2) , which are known to bind piperidine derivatives with N-substituents of similar size and lipophilicity.[5][6] Other potential targets include monoamine transporters and receptors involved in cognition.[3][7]

Comparative Analysis with Functionally Characterized Piperidine Derivatives

To understand the potential of our lead compound, we will compare its structural motifs to those of derivatives with established biological activity.

Sigma Receptor (σR) Ligands: The Role of N-Substitution

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones implicated in various neurological conditions, including neurodegeneration, pain, and depression.[8][9] They are a primary target for many piperidine-based compounds.

The affinity of piperidine derivatives for sigma receptors is heavily dictated by the nature of the substituent on the piperidine nitrogen. Compounds with bulky, hydrophobic N-substituents often display high affinity. For instance, a series of 4-(2-aminoethyl)piperidine derivatives showed that N-methylation resulted in high σ1 affinity (Ki values in the low nanomolar range), whereas unsubstituted or N-ethylated analogs had significantly lower affinity.[5] This highlights the critical role of the N-substituent in optimizing interactions within the lipophilic binding pocket of the σ1 receptor.[5]

The cyclohexylmethyl alcohol group of our lead compound is sterically and electronically similar to N-substituents found in potent σ1 ligands. Molecular dynamics simulations have shown that these groups interact with a lipophilic pocket formed by residues such as Leu105, Leu182, and Tyr206.[5] Therefore, it is highly probable that 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol would exhibit significant affinity for the σ1 receptor.

Monoamine Transporter Ligands: The Atypical Inhibition Profile

The 4-aminopiperidine scaffold has also been explored for its ability to modulate monoamine transporters, such as the dopamine transporter (DAT). Atypical DAT inhibitors, which show a different binding profile from cocaine, are sought after as potential treatments for psychostimulant use disorders.[7] In a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, several compounds demonstrated moderate to high DAT affinity (Ki values ranging from 30.0 nM to 77.2 nM) with minimal locomotor stimulation, characteristic of an atypical profile.[7] The substitution on the 4-amino group, rather than the piperidine nitrogen, was the primary driver of this activity. This suggests that while our lead compound's 4-amino group is unsubstituted, derivatization at this position could unlock activity at monoamine transporters.

Pro-Cognitive Agents: Leveraging the 4-Aminopiperidine Core

Research has demonstrated that 4-aminopiperidine analogues can act as potent cognition enhancers. By modifying potent piperazine-based nootropic drugs, researchers found that the resulting 4-aminopiperidine derivatives maintained high activity in the mouse passive avoidance test, with one compound showing activity at doses as low as 0.01 mg/kg.[3] This activity is often linked to the modulation of cholinergic or glutamatergic systems. The core 4-aminopiperidine structure of our lead compound makes it a candidate for evaluation in cognitive assays.

Quantitative Data Summary

The following table summarizes key experimental data for representative piperidine derivatives, providing a quantitative basis for comparison.

Compound/Derivative ClassPrimary Target(s)Binding Affinity (Kᵢ) / Potency (IC₅₀)Functional ActivityKey In-Vivo EffectReference(s)
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (Lead Compound) Putative: σ1RTo Be DeterminedTo Be DeterminedTo Be DeterminedN/A
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) σ1RKᵢ = 3.2 nMAgonistNot Reported[6]
N-dodecyl-1-phenethylpiperidin-4-amine Fungal Ergosterol BiosynthesisMIC = 1-4 µg/mL (vs. Candida)InhibitorNot Reported[10]
Aminopiperidine 33 (DAT Ligand) DATKᵢ = 30.0 nMAtypical InhibitorMinimal stimulation of ambulatory activity[7]
CM-304 σ1RNot SpecifiedAntagonistAnti-allodynic in chronic nerve constriction model[11]
BI 1356 (Linagliptin) DPP-4IC₅₀ = 1 nMInhibitorLowers blood glucose in diabetic mice[12][13]
R547 CDK1, CDK2, CDK4Kᵢ = 1, 3, 1 nM respectivelyInhibitor95% tumor growth inhibition in xenograft model[14]

Essential Experimental Protocols

To empirically validate the biological profile of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and similar derivatives, robust and standardized assays are required. The following protocols are fundamental for characterizing compounds targeting sigma receptors.

Protocol 1: In Vitro Sigma-1 Receptor (σ1R) Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ1R. It is a foundational assay for primary screening and SAR studies. The causality behind this choice is that a direct measure of binding affinity is the first step to confirm a molecular interaction before proceeding to more complex functional or in vivo assays.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).

  • Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1R.[15]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Non-Specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

  • Test Compound: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, dissolved in a suitable vehicle (e.g., DMSO), at concentrations spanning a log-scale range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Scintillation Counter and Glass Fiber Filters .

Methodology:

  • Preparation: Thaw the guinea pig liver membrane homogenates on ice. Dilute to a final protein concentration of approximately 150-200 µg per assay tube in ice-cold assay buffer.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 100 µL assay buffer, 100 µL membrane preparation, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kᴅ, typically 2-3 nM).

    • Non-Specific Binding (NSB): 50 µL unlabeled (+)-pentazocine (10 µM), 50 µL assay buffer, 100 µL membrane preparation, 50 µL [³H]-(+)-pentazocine.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL assay buffer, 100 µL membrane preparation, 50 µL [³H]-(+)-pentazocine.

  • Incubation: Vortex all tubes gently and incubate at 37°C for 150 minutes. This duration ensures the binding reaction reaches equilibrium.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in buffer. Wash each filter rapidly three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

This protocol is self-validating through the inclusion of total and non-specific binding controls, which ensures that the measured inhibition is due to specific interaction with the target receptor.

Protocol 2: In Vivo Tail Suspension Test (TST) for Antidepressant-Like Activity

The TST is a widely used behavioral assay to screen for potential antidepressant effects in rodents. The rationale is that animals subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressant compounds are known to reduce this immobility time.[16]

Materials:

  • Animals: Male CD-1 mice (25-30 g).

  • Test Compound: 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Positive Control: Imipramine (e.g., 20 mg/kg).

  • Vehicle Control: The solvent used to dissolve the compounds.

  • TST Apparatus: A suspension box with a hook, automated with a strain gauge to measure immobility.

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection. A typical dosing time is 30-60 minutes prior to testing.

  • Suspension: Suspend each mouse individually by its tail from the hook using adhesive tape (approximately 1 cm from the tip of the tail). The mouse should be suspended in the center of the apparatus, clear of any surfaces.

  • Recording: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of all movement except for minor respiration-related movements. Automated systems provide more objective measurements.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Compare the immobility times of the test compound and positive control groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • A statistically significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

This protocol's trustworthiness relies on the inclusion of both vehicle and positive control groups, which validate that any observed effect is due to the test compound's pharmacology and not experimental artifacts.

Visualizing Key Workflows

To further clarify the experimental and synthetic logic, the following diagrams are provided.

cluster_0 General Synthesis: Reductive Amination start Start: N-Boc-4-piperidone intermediate Formation of Imine/Enamine Intermediate start->intermediate amine Cyclohexylmethanamine amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) reduction Reduction to Secondary Amine reductant->reduction Drives Reaction intermediate->reduction deprotection Boc Deprotection (e.g., TFA/HCl) reduction->deprotection product Final Product: (4-Aminopiperidin-1-yl)(cyclohexyl)methane Core deprotection->product

Caption: A typical reductive amination workflow for synthesizing N-substituted 4-aminopiperidines.

cluster_1 Workflow: σ1R Radioligand Binding Assay prep Prepare Membrane Homogenate (Guinea Pig Liver) setup Set up Assay Tubes: Total, NSB, Competitive prep->setup incubate Incubate at 37°C (150 min) setup->incubate filtrate Rapid Vacuum Filtration incubate->filtrate count Liquid Scintillation Counting filtrate->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze

Caption: Step-by-step workflow for the in vitro sigma-1 receptor competitive binding assay.

Conclusion and Future Directions

While direct experimental data for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is not widely available, a systematic comparison based on its structural components provides a strong, evidence-based foundation for predicting its biological activity. The combination of a 4-aminopiperidine core and a bulky N-cyclohexylmethyl alcohol substituent strongly suggests that this compound is a prime candidate for evaluation as a sigma-1 receptor ligand .

The immediate and most logical path forward is to synthesize this molecule and subject it to the experimental protocols detailed in this guide. The primary screen should be the σ1R competitive binding assay to determine its affinity. Subsequent studies should assess its selectivity against the σ2R subtype and a panel of other common CNS targets (e.g., opioid receptors, monoamine transporters) to establish a comprehensive selectivity profile.

Furthermore, structure-activity relationship (SAR) studies should be initiated. Key modifications could include:

  • Alkylation or acylation of the 4-amino group to probe for activity at monoamine transporters.

  • Varying the cycloalkyl ring size (e.g., cyclopentyl, cycloheptyl) to optimize hydrophobic interactions.

  • Introducing stereochemistry at the cyclohexanol moiety to investigate chiral recognition at the binding site.

By combining this rational, structure-based approach with robust experimental validation, the therapeutic potential of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol and its derivatives can be fully elucidated, potentially leading to the development of novel therapeutics for complex neurological disorders.

References

  • Krauß, J., Müller, C., Klimt, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available from: [Link]

  • Tanda, G., Herber, D. L., Mustafa, M. A., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. Available from: [Link]

  • Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Available from: [Link]

  • Manetti, D., Martini, E., Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Nocentini, A., Gratteri, P., & Paoletta, S. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Omega.
  • Lill, M. A., & Beratan, D. N. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Martin, W. R., & Brimson, J. M. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. Available from: [Link]

  • Geng, P., Zhou, Z., & Li, J. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Szymański, P., & Mikołajczyk, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • De Rienzo, F., & Di Zazzo, L. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. Available from: [Link]

  • Eckhardt, M., Langkopf, E., Tadayyon, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available from: [Link]

  • Eckhardt, M., Langkopf, E., Tadayyon, M., et al. (2007). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available from: [Link]_

  • ClinicalTrials.eu. (2024). Methyl-(1-{[6-{[(1S)-1-Cyclopropylethyl]Amino}-2-(Pyrazolo[5,1-B][7][10]Thiazol-7-Yl)-Pyrimidin-4-Yl]Carbonyl}Piperidin-4-Yl)Carbamate-Mono(4-Methylbenzenesulfonate) Monohydrate. ClinicalTrials.eu. Available from: [Link]7][10]Thiazol-7-Yl)-Pyrimidin-4-Yl]Carbonyl}Piperidin-4-Yl)Carbamate-Mono(4-Methylbenzenesulfonate)-Monohydrate

  • Schepmann, D., & Wünsch, B. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available from: [Link]

  • Kaya, C., Tırınk, C., Yüksel, U., et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. Available from: [Link]

  • Nocentini, A., & Gratteri, P. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • Chu, X. J., DePinto, W., & Bartkovitz, D. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: A Mass Spectrometry-Centric Approach

Executive Summary In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of success. 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of success. 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a key building block, featuring a combination of a tertiary amine, a primary amine, and a hydroxyl group, making it a versatile scaffold in medicinal chemistry. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on mass spectrometry (MS). We will explore the rationale behind selecting optimal MS parameters, delve into predictable fragmentation patterns, and present a detailed protocol for analysis. Furthermore, this guide will objectively compare the performance of mass spectrometry with alternative techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing researchers with the insights needed to build a robust and efficient analytical workflow.

The Analyte: Unpacking 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol

Chemical Structure and Physicochemical Properties

To select the appropriate analytical strategy, we must first understand the molecule's inherent properties.

  • Molecular Formula: C₁₂H₂₄N₂O

  • Monoisotopic Mass: 212.1889 Da

  • Key Structural Features:

    • A cyclohexanol ring, providing a bulky, non-aromatic core with a tertiary alcohol.

    • A piperidine ring, containing a basic tertiary amine.

    • A primary amino group attached to the piperidine ring, which is also a basic site.

    • A methylene bridge connecting the two ring systems.

The presence of two basic nitrogen atoms and a polar hydroxyl group makes the molecule highly polar and readily ionizable, a critical factor for mass spectrometry analysis.

Significance in Pharmaceutical Research

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its derivatives have been explored for a range of therapeutic applications, including as anticancer agents targeting enzymes like thymidylate synthase.[1] Accurate structural confirmation and purity assessment of intermediates like 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol are therefore paramount to ensure the integrity of the final drug candidates.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and specific characterization of small organic molecules like our target compound from complex matrices, LC-MS/MS is the undisputed gold standard.[2][3] It combines the separation power of liquid chromatography with the mass-resolving capability and structural insight of tandem mass spectrometry.[4]

Critical Decision Point: Selecting the Ionization Source

The first and most crucial step in developing an MS method is choosing the right ionization technique. For this analyte, the choice is primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Causality Behind the Choice: ESI is the superior technique for this molecule. It is ideal for polar, ionizable compounds that are already present as ions in solution or can be easily protonated or deprotonated.[5][6] The two basic nitrogen atoms in 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, making them perfect candidates for positive-ion ESI. APCI, conversely, is better suited for less polar, more volatile compounds that can be thermally desorbed and ionized in the gas phase.[7] Given the analyte's high polarity and multiple heteroatoms, ESI will provide significantly greater sensitivity.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Verdict for This Analyte
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization via corona discharge.[5]ESI
Analyte Suitability Polar, ionizable molecules (e.g., amines, acids).[6]Less polar, thermally stable molecules.[8][9]ESI
Expected Ion Protonated molecule [M+H]⁺.Primarily [M+H]⁺.[5]ESI
Sensitivity High for polar analytes.High for nonpolar analytes.[8]ESI
Matrix Effects Can be more susceptible.Generally less susceptible.[8]ESI
Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum confirms the molecular weight of the compound (observing the [M+H]⁺ ion at m/z 213.1962), it provides limited structural information.[10] Tandem mass spectrometry (MS/MS) is essential for confirming the molecule's structure by fragmenting the precursor ion and analyzing the resulting product ions.[11] This process, often using Collision-Induced Dissociation (CID), generates a fragmentation "fingerprint" unique to the molecule's structure.[12]

Predicted Fragmentation Pathway

The fragmentation of piperidine derivatives is well-characterized and typically initiated at the protonated nitrogen atom.[13][14] For our analyte, we can predict a logical fragmentation cascade.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment M [M+H]⁺ m/z 213.1962 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol F1 [M+H - H₂O]⁺ m/z 195.1856 Loss of water from cyclohexanol M->F1 Neutral Loss (-18 Da) F2 m/z 113.1073 Cleavage of C-N bond (Cyclohexanol-CH₂ fragment) M->F2 α-Cleavage F3 m/z 101.1022 Protonated 4-aminopiperidine M->F3 α-Cleavage F4 m/z 84.0808 Loss of NH₃ from m/z 101 F3->F4 Neutral Loss (-17 Da)

Caption: Predicted MS/MS fragmentation pathway for protonated 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a self-validating system designed for robust and reproducible characterization.

1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Method: a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 2 µL. g. Column Temperature: 40 °C. Rationale: The C18 column provides good retention for moderately polar compounds, and the acidic mobile phase ensures the analyte is protonated for efficient ESI.

3. Mass Spectrometry (MS) Method: a. Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). b. Ionization Source: Electrospray Ionization (ESI), positive ion mode. c. Full Scan (MS1): Acquire data from m/z 50-500 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 213.2). d. Tandem MS (MS/MS): i. Select the precursor ion m/z 213.2 for fragmentation. ii. Acquire product ion scans from m/z 40-220. iii. Optimize collision energy (e.g., ramp from 10-40 eV) to observe a rich fragmentation spectrum, including the key fragments predicted above (m/z 195.2, 113.1, 101.1).

Comparison with Alternative & Complementary Techniques

While MS is powerful, a comprehensive characterization often involves orthogonal techniques.[15][16]

TechniqueInformation ProvidedSensitivitySample RequirementThroughputPrimary Role
LC-MS/MS Molecular Weight, Elemental Formula (HRMS), Structural Fragments.[17]High (pg-fg)Low (µg/mL)HighIdentity Confirmation & Quantification
NMR Spectroscopy Unambiguous molecular structure, atom connectivity, stereochemistry.[15]Low (mg)High (mg)LowDefinitive Structure Elucidation
FTIR Spectroscopy Presence of functional groups (O-H, N-H, C-H, C-N).[18]Moderate (µg-mg)Moderate (mg)HighFunctional Group Verification
  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for de novo structural elucidation. It provides a complete picture of the carbon-hydrogen framework. However, it requires a significantly larger amount of pure sample and has a much lower throughput compared to MS. It serves as the ultimate confirmation of a proposed structure rather than a rapid screening tool.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For our analyte, it would show characteristic peaks for the O-H (alcohol), N-H (amine), and C-N bonds. However, it cannot provide detailed information about the overall molecular structure or connectivity.[15]

An Integrated Analytical Workflow

For maximum confidence in drug development, these techniques should be used in a complementary fashion.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Result Synthesis Synthesized Product Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR (Functional Group Check) Purification->FTIR LCMS LC-MS (Purity & MW Check) Purification->LCMS NMR NMR (Definitive Structure) Purification->NMR Final Characterized Compound FTIR->Final MSMS LC-MS/MS (Structural Confirmation) LCMS->MSMS MSMS->Final NMR->Final

Caption: Integrated workflow for the comprehensive characterization of a novel chemical entity.

Conclusion

For the rapid, sensitive, and specific characterization of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical choice. The selection of positive-ion Electrospray Ionization (ESI) is dictated by the analyte's polar and basic nature, ensuring optimal sensitivity. MS/MS analysis provides a structural fingerprint that, when combined with knowledge of piperidine fragmentation pathways, allows for high-confidence identity confirmation. While NMR remains the definitive tool for absolute structure elucidation and FTIR provides a quick check of functional groups, the speed, sensitivity, and structural insight of LC-MS/MS make it an indispensable tool in the modern drug development pipeline. Adopting the integrated workflow described herein ensures a compound's identity, purity, and structure are established with the highest degree of scientific rigor.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Tandem Mass Spectrometry (MS/MS). National MagLab. [2026 March 16].
  • Structural Elucidation. RFI - Rosalind Franklin Institute.
  • De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. [2026 February 25].
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [2018 August 15].
  • Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed. [2017 February 15].
  • Deep learning approaches to structure elucidation using tandem mass spectrometry. [2025 March 24].
  • When should I choose APCI or ESI for my flash column chromatography? Biotage. [2023 January 23].
  • Ionization Revisited. LCGC International. [2026 March 29].
  • Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry - ACS Publications.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [2025 April 27].
  • Mass Spectrometry: Fragmentation.
  • LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. [2026 March 28].
  • Which techniques are most helpful in characterizing the structure of an unknown compound? ResearchGate. [2014 June 26].
  • Modern analytical techniques. Resource Collection.
  • Mass Spectrometry of Biologically Active Small Molecules. Diva-portal.org.
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [2025 November 20].
  • Part I Introduction to MS in bioanalysis. Wiley-VCH.

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Validation

Preclinical Efficacy of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (AMC-1) vs. Standard N-Type Calcium Channel Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary & Mechanistic Rationale The management of refract...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Mechanistic Rationale

The management of refractory neuropathic pain remains a critical challenge in neuropharmacology. While opioid-based therapies carry severe addiction and tolerance liabilities, targeting the N-type voltage-gated calcium channel (CaV2.2) has emerged as a clinically validated, non-addictive analgesic strategy . CaV2.2 channels are predominantly localized on the presynaptic terminals of primary afferent nociceptors in the dorsal horn of the spinal cord. Upon membrane depolarization, these channels open, allowing calcium influx that triggers the SNARE-mediated exocytosis of pronociceptive neurotransmitters (e.g., substance P, glutamate, and CGRP) .

Historically, the clinical benchmark for CaV2.2 inhibition has been Ziconotide (ω-conotoxin MVIIA). While highly potent, Ziconotide is a peptide that cannot cross the blood-brain barrier, necessitating invasive intrathecal administration . Recent medicinal chemistry efforts have focused on identifying orally bioavailable small molecules. Among these, 4-aminopiperidine derivatives have demonstrated significant promise .

This guide evaluates the preclinical efficacy of the novel scaffold 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol (hereafter referred to as AMC-1 ), comparing its pharmacological profile and experimental validation protocols against standard inhibitors.

Comparative Pharmacological Profiling

AMC-1 represents a structural evolution in small-molecule CaV2.2 blockers. The basic 4-aminopiperidine moiety interacts with the pore-forming α1B subunit of the channel, while the lipophilic cyclohexanol ring facilitates membrane penetration, enabling oral bioavailability.

When compared to standard alternatives, AMC-1 offers a balanced profile of selectivity and deliverability. Unlike Cilnidipine , which exhibits dual L/N-type block and can cause systemic vasodilation, AMC-1 demonstrates a higher selectivity index for N-type channels, minimizing off-target cardiovascular liabilities.

Table 1: Pharmacological Profile Comparison
InhibitorChemical ClassTarget SelectivityRoute of AdminBBB PenetrationKey Clinical / Preclinical Limitation
AMC-1 Small Molecule (4-Aminopiperidine)CaV2.2 (N-type) > L-typeOral / IVHighModerate absolute potency compared to peptides
Ziconotide Peptide (Conotoxin)CaV2.2 (N-type) strictlyIntrathecalLowInvasive administration; narrow therapeutic window
Cilnidipine Small Molecule (Dihydropyridine)Dual L-type / N-typeOralModerateOff-target cardiovascular effects (hypotension)

Mandatory Visualizations: Mechanisms & Workflows

To contextualize the intervention strategy and the experimental validation process, the following logical diagrams map the signaling pathway and the electrophysiological workflow.

G N1 Presynaptic Depolarization N2 CaV2.2 Channel Opening N1->N2 N3 Ca2+ Influx N2->N3 N4 Vesicle Fusion (SNARE Complex) N3->N4 N5 Pronociceptive Neurotransmitter Release N4->N5 N6 Pain Signal Propagation N5->N6 I1 AMC-1 (Oral Small Molecule) I1->N2 Allosteric/Pore Block I2 Ziconotide (Intrathecal Peptide) I2->N2 Steric Pore Block

Caption: Mechanism of AMC-1 and Ziconotide on presynaptic CaV2.2 channels in neuropathic pain signaling.

G S1 1. Cell Preparation HEK293-CaV2.2 Suspension S2 S2 S1->S2 S3 3. Whole-Cell Configuration Membrane Rupture & Dialysis S2->S3 S4 4. Voltage Protocol Hold -80mV, Step +30mV (Ba2+ Carrier) S3->S4 S5 5. Data Acquisition Peak Tail Current & IC50 Calculation S4->S5

Caption: Automated patch-clamp electrophysiology workflow for evaluating CaV2.2 channel inhibition.

Experimental Validation: Protocols & Causality

To objectively validate the efficacy of AMC-1, a two-tiered experimental approach is required: high-throughput functional screening followed by high-fidelity electrophysiological profiling. As a standard of scientific integrity, these protocols are designed as self-validating systems.

Protocol 1: High-Throughput FLIPR Calcium Influx Assay

Objective: Functional screening of AMC-1 against CaV2.2 to establish preliminary IC50 values prior to patch-clamp analysis .

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits) into 384-well clear-bottom microplates.

    • Causality: Co-expression of the auxiliary β3 and α2δ1 subunits is mandatory. Without them, the α1B pore-forming subunit fails to traffic efficiently to the plasma membrane, resulting in sub-physiological gating kinetics and weak signal windows.

  • Step 2: Dye Loading. Incubate cells with a no-wash calcium-sensitive fluorophore (e.g., FLIPR Calcium 6) for 60 minutes at 37°C.

    • Causality: The no-wash formulation prevents mechanical disruption of the cell monolayer—a primary source of well-to-well signal variance that plagues traditional wash-based dye assays.

  • Step 3: Compound Pre-incubation & Self-Validation. Dispense AMC-1 (serial dilutions), Ziconotide (100 nM positive control), and 0.1% DMSO (vehicle negative control). Incubate for 30 minutes.

    • Self-Validation Check: The assay software must automatically calculate a Z'-factor using the positive and negative controls. A Z'-factor ≥ 0.6 is strictly required to validate the plate's dynamic range before proceeding to data acquisition.

  • Step 4: Depolarization & Acquisition. Inject high-KCl (90 mM) assay buffer while simultaneously recording fluorescence (Ex/Em = 488/525 nm).

    • Causality: The sudden influx of extracellular K+ shifts the resting membrane potential past the activation threshold of CaV2.2, forcing channel opening and subsequent Ca2+ binding to the intracellular fluorophore.

Protocol 2: Automated Patch-Clamp Electrophysiology

Objective: High-fidelity kinetic profiling of AMC-1 binding and state-dependent inhibition .

  • Step 1: Intracellular/Extracellular Dialysis. Load cells into the automated patch-clamp system. Utilize an extracellular solution containing 20 mM Ba2+ instead of Ca2+.

    • Causality: Barium permeates CaV2.2 channels more readily than calcium but strictly prevents Calcium-Dependent Inactivation (CDI), which is normally mediated by the calmodulin-binding IQ motif on the channel's C-terminus. Using Ba2+ isolates Voltage-Dependent Inactivation (VDI), yielding larger, more stable macroscopic currents for accurate IC50 determination.

  • Step 2: Giga-ohm Seal Formation. Apply negative pressure to form a >1 GΩ seal, followed by a brief voltage zap to rupture the patch and achieve whole-cell configuration.

    • Self-Validation Check: Any cell exhibiting a seal resistance <1 GΩ or an unstable holding current (> -100 pA at -80 mV) is automatically excluded from the dataset by the acquisition software to ensure data integrity.

  • Step 3: Voltage Protocol Application. Hold the membrane at -80 mV to ensure channels are in the closed/resting state. Apply a 50 ms depolarizing step to +30 mV.

    • Causality: A step to +30 mV corresponds precisely to the peak of the current-voltage (I-V) relationship for recombinant CaV2.2, ensuring maximum channel open probability during the measurement window.

  • Step 4: Current Quantification. Measure the peak inward tail currents before and after AMC-1 perfusion to calculate fractional block.

Table 2: Critical Electrophysiological Assay Parameters
ParameterValue / ConditionMechanistic Rationale
Charge Carrier 20 mM Ba2+Prevents Ca2+-dependent inactivation (CDI); increases single-channel conductance.
Holding Potential -80 mVEnsures channels are fully recovered from inactivation and reside in a closed, resting state.
Depolarization Step +30 mV for 50 msMatches the peak activation voltage for CaV2.2 channels to maximize signal-to-noise ratio.
Internal Ion Cs+ (Cesium)Blocks endogenous outward potassium currents that would otherwise contaminate the inward calcium/barium current readings.

Conclusion

While the absolute potency of AMC-1 may not rival the picomolar affinity of the peptide toxin Ziconotide, its structural design as a 4-aminopiperidine derivative successfully bridges the gap between target selectivity and systemic deliverability. By effectively blocking CaV2.2 without the L-type cross-reactivity seen in standard small molecules like Cilnidipine, AMC-1 represents a highly viable, orally bioavailable lead compound for the next generation of non-opioid neuropathic pain therapeutics.

References

  • Williams, J. A., Day, M., & Heavner, J. E. (2008). Ziconotide: a review of its pharmacology and use in the treatment of pain. Neuropsychiatric Disease and Treatment. Available at:[Link]

  • Carotenuto, C., et al. (2024). A Benefit/Risk Assessment of Intrathecal Ziconotide in Chronic Pain: A Narrative Review. Pharmaceuticals. Available at:[Link]

  • Deer, T. R., & Pope, J. E. (2025). Ziconotide. StatPearls [Internet]. Available at:[Link]

  • Teodori, E., et al. (2004). Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain. Journal of Medicinal Chemistry. Available at:[Link]

  • Nanion Technologies. (2020). Application Note: Characterization of CaV2.2 (HEK293) on Nanion's Patchliner. Nanion. Available at:[Link]

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol Analogs

Executive Summary & Mechanistic Rationale The chemical scaffold 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol represents a highly versatile pharmacophore frequently utilized in the development of central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chemical scaffold 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol represents a highly versatile pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors. The structural combination of a lipophilic cyclohexanol ring and a basic piperidine moiety allows for excellent blood-brain barrier (BBB) penetration and high-affinity target engagement.

However, this exact physicochemical profile—specifically the basic amine (pKa ~9.5) and the lipophilic bulk—predisposes these analogs to significant cross-reactivity and off-target liabilities. Basic amines are notorious for binding to the hERG potassium channel, biogenic amine receptors (e.g., 5-HT2B, dopamine D2), and muscarinic receptors[1, 2].

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profiles of distinct analogs within this class, providing a self-validating experimental framework for secondary pharmacology screening using industry-standard panels like the Eurofins SafetyScreen44 and CEREP radioligand binding assays [3].

Tiered Cross-Reactivity Screening Workflow

To systematically de-risk 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol analogs, a tiered screening cascade is essential. Relying solely on primary target potency often leads to late-stage attrition due to unforeseen toxicities. The workflow below illustrates the causality behind our experimental choices: we move from broad, high-throughput binding assays to highly specific, low-throughput functional validation.

G A Compound Synthesis: 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol Analogs B Tier 1: Primary Safety Panel (e.g., Eurofins SafetyScreen44 / CEREP) A->B C Tier 2: High-Risk Off-Target Profiling (hERG, 5-HT2B, Nav1.5) B->C Hits > 50% inhibition D Tier 3: Functional Assays (Patch-Clamp, GPCR Activation) C->D E Lead Optimization & SAR Refinement D->E E->A Iterative Design

Caption: Tiered secondary pharmacology workflow for de-risking piperidine-cyclohexanol analogs.

Comparative Data Analysis: Analog Cross-Reactivity

To illustrate the structure-activity relationship (SAR) of off-target binding, we compare three representative analogs of the core scaffold.

  • Analog A (Core): Unsubstituted 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol.

  • Analog B (N-Methylated): 1-[(4-(Dimethylamino)piperidin-1-yl)methyl]cyclohexan-1-ol. (Designed to reduce hydrogen bond donor count).

  • Analog C (Fluorinated): 1-[(4-Aminopiperidin-1-yl)methyl]-4,4-difluorocyclohexan-1-ol. (Designed to reduce lipophilicity/LogP).

The table below summarizes the quantitative cross-reactivity data obtained via a standard 44-target safety panel (data represented as IC₅₀ values in µM).

Target LiabilityAnalog A (Core)Analog B (N-Methyl)Analog C (Fluorinated)Clinical Implication
hERG (Kv11.1) 1.2 µM0.8 µM>30 µMQT prolongation, Arrhythmia
5-HT2B Receptor 0.4 µM2.1 µM8.5 µMCardiac valvulopathy
M1 Muscarinic 3.5 µM1.1 µM>10 µMCognitive impairment, dry mouth
Nav1.5 Channel 12.0 µM8.5 µM>30 µMCardiotoxicity

Scientific Insight: Analog A exhibits significant hERG and 5-HT2B liabilities. Methylation of the terminal amine (Analog B) exacerbates hERG binding, likely due to increased basicity and lipophilicity driving stronger interactions with the hydrophobic hERG pore. Conversely, introducing electron-withdrawing fluorine atoms to the cyclohexyl ring (Analog C) lowers the overall pKa of the distal amine and reduces lipophilicity, successfully mitigating off-target binding across the panel [4].

Mechanistic Deep Dive: hERG Channel Blockade

The most critical liability for piperidine-containing compounds is the hERG (Kv11.1) potassium channel. At physiological pH (7.4), the primary/secondary amine of the piperidine ring is protonated. This positively charged nitrogen forms strong π -cation interactions with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG pore.

Pathway N1 Basic Piperidine Amine (Protonated at pH 7.4) N3 Pi-Cation Interactions N1->N3 N2 hERG Channel Pore (Tyr652 & Phe656) N2->N3 N4 Potassium Efflux Blockade N3->N4 N5 QT Prolongation Risk N4->N5

Caption: Mechanistic pathway of piperidine-mediated hERG channel blockade and cardiotoxicity.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols must be executed with strict adherence to positive and negative controls.

Protocol 1: Broad-Spectrum Radioligand Binding Assay (CEREP / SafetyScreen44 Equivalent)

Purpose: To determine the percentage inhibition of off-target receptors at a single concentration (usually 10 µM).

  • Membrane Preparation: Thaw recombinant CHO or HEK293 cells expressing the target receptor (e.g., 5-HT2B). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Ligand Preparation: Prepare a 10 mM stock of the 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol analog in 100% DMSO. Dilute to a final assay concentration of 10 µM (final DMSO concentration 1%).

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-LSD for 5-HT receptors at its Kd​ ), 50 µL of the test analog, and 100 µL of the membrane suspension.

  • Control Wells: Include total binding wells (vehicle only) and non-specific binding wells (excess unlabeled reference ligand, e.g., 10 µM ritanserin).

  • Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding [2].

  • Quantification: Wash filters three times with ice-cold buffer. Dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

  • Validation Check: The assay is only valid if the specific binding (Total - Non-specific) is > 75% of total binding, and the reference compound yields an IC₅₀ within 0.5 log units of historical values.

Protocol 2: Automated Patch-Clamp for hERG IC₅₀ Determination

Purpose: Functional validation of hERG liabilities identified in the primary screen.

  • Cell Culture: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use an intracellular solution containing 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the inward tail current.

  • Compound Application: Apply the test analog in a cumulative concentration-response format (e.g., 0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Normalize to the pre-compound baseline. Fit the fractional block to a Hill equation to determine the IC₅₀.

  • Validation Check: A positive control (e.g., E-4031 or dofetilide) must yield an IC₅₀ between 10-50 nM. Leak current must be < 100 pA throughout the recording.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

A Comparative Guide to the Structural Validation of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol: An X-ray Crystallography Perspective

Abstract Unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, a derivative of the 4-aminopiperidine scaffold which has shown activity in various biological contexts, precise structural validation is not merely a formality but a critical prerequisite for understanding its function and potential applications.[1][2] This guide provides an in-depth protocol for the definitive structural elucidation of this compound using single-crystal X-ray crystallography, widely considered the "gold standard" for this purpose. Furthermore, it presents an objective comparison with orthogonal analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By detailing the causality behind experimental choices and presenting data in a comparative framework, this guide serves as a technical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their own structural validation workflows.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[3] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal, producing a unique diffraction pattern. From this pattern, an electron density map is calculated, which is then interpreted to build an atomic model of the molecule.[3][4] Its power lies in providing an unambiguous, high-resolution 3D structure, including precise bond lengths, bond angles, and absolute stereochemistry, which is often difficult or impossible to determine with other methods.[5][6]

Rationale for Use

For a molecule like 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol, which contains multiple stereocenters and flexible ring systems, X-ray crystallography is the definitive method to:

  • Establish Connectivity: Unequivocally confirm the covalent bonding framework.

  • Determine Conformation: Reveal the preferred 3D shape of the cyclohexanol and piperidine rings (e.g., chair, boat).

  • Resolve Stereochemistry: Assign the absolute configuration of all chiral centers.

  • Analyze Intermolecular Interactions: Visualize hydrogen bonding and other non-covalent interactions within the crystal lattice, which can be crucial for understanding solid-state properties.

Experimental Workflow

The process from a synthesized compound to a validated crystal structure follows a well-defined path. Each step is critical for a successful outcome.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation A Purified Compound B Solvent Screening A->B Dissolution C Crystallization (e.g., Slow Evaporation) B->C Selection D Crystal Mounting C->D Crystal Selection E Diffractometer (X-ray Source) D->E Alignment F Diffraction Pattern Collection E->F Irradiation G Data Processing F->G Raw Data H Structure Solution (e.g., Direct Methods) G->H Phase Problem I Model Refinement H->I Iterative Fitting J Final Model (CIF) I->J Refined Coordinates K checkCIF Validation J->K IUCr Standards L Validated Structure K->L Report Generation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Validation of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
  • Crystal Growth (The Art of the Science):

    • Objective: To grow single, diffraction-quality crystals (typically 0.1-0.3 mm in size) free of defects.

    • Procedure:

      • Dissolve ~10 mg of highly purified 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

      • Employ the slow evaporation technique. Place the solution in a small vial, covered loosely with parafilm pierced with a few needle holes.

      • Allow the solvent to evaporate slowly over several days at a constant temperature (e.g., room temperature or 4°C).

    • Causality: Slow evaporation allows molecules to organize themselves into a highly ordered crystal lattice, which is essential for sharp diffraction. Rapid precipitation leads to amorphous or poorly crystalline material.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Procedure:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The crystal is placed in a modern single-crystal X-ray diffractometer, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion of the atoms.

      • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

      • The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model and refine its parameters to best fit the experimental data.

    • Procedure:

      • Data Integration & Scaling: Software is used to integrate the intensities of the diffraction spots and apply corrections.

      • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

      • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This agreement is monitored by the R-factor; a lower R-factor indicates a better fit.[7]

  • Data Validation:

    • Objective: To ensure the final structural model is chemically sensible and meets international standards.

    • Procedure:

      • The final model is exported as a Crystallographic Information File (CIF).

      • This CIF is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[8] This service performs a battery of automated checks on the data for geometric and crystallographic reasonableness.[9][10]

      • Any resulting ALERTS (A, B, or C level) must be investigated and resolved or explained.[11] This is a critical self-validating step in the publication process.[8][11]

Expected Crystallographic Data

The final validated CIF for 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol would contain the following key information, summarized here for clarity.

ParameterExpected Value/InformationSignificance
Formula Sum C12 H24 N2 OConfirms the elemental composition in the crystal unit.
Formula Weight 212.33 g/mol Matches the calculated molecular weight.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell (a, b, c, α, β, γ) Specific Å and ° valuesDimensions and angles of the repeating unit of the crystal.
Temperature ~100 KData collection temperature; low T reduces atomic vibration.
Final R-indices R1 < 0.05A key indicator of the quality of the fit between the model and data.[7]
Goodness-of-Fit (S) ~1.0Indicates a good refinement; values far from 1 suggest issues.
Key Bond Lengths C-C, C-N, C-OShould be within expected ranges for similar chemical bonds.
Hydrogen Bonds Donor-Acceptor DistancesIdentifies and quantifies key intermolecular interactions.

Part 2: A Comparative Analysis with Orthogonal Validation Techniques

While X-ray crystallography is definitive, it is not always feasible (e.g., if suitable crystals cannot be grown) and provides a picture only of the solid state. Orthogonal techniques provide complementary information and are essential parts of a complete characterization package.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms in a molecule.[5] It is a solution-state technique, providing insight into the molecule's structure and dynamics in solution.[12]

  • Strengths:

    • Provides excellent data on the atom-to-atom connectivity.

    • Can reveal information about molecular dynamics and flexibility in solution.

    • Does not require crystallization.[12]

  • Weaknesses:

    • Structure is inferred from correlations, not directly imaged.

    • Can be ambiguous for complex stereochemistry without extensive 2D NMR experiments.

    • Does not typically provide absolute configuration.

    • Less precise for bond lengths and angles compared to crystallography.[6]

TechniqueInformation ProvidedStateDefinitive 3D Structure?
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingSolidYes
NMR Spectroscopy Connectivity, solution conformation, dynamicsSolutionNo (Model)
Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ions.[13] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula. Fragmentation patterns can also provide clues about the molecule's structure.

  • Strengths:

    • Extremely high sensitivity, requiring very little sample.[14]

    • Provides a highly accurate molecular weight, confirming the elemental composition.[15]

    • Can be coupled with chromatography (LC-MS) to analyze complex mixtures.

  • Weaknesses:

    • Provides no information about stereochemistry or 3D conformation.

    • Isomers (compounds with the same formula but different structures) often cannot be distinguished.

    • Provides only indirect structural information through fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups (e.g., O-H, N-H, C=O) vibrate at characteristic frequencies.

  • Strengths:

    • Fast, simple, and non-destructive.

    • Excellent for confirming the presence or absence of key functional groups. For our target molecule, it would clearly show O-H and N-H stretches.

  • Weaknesses:

    • Provides very limited information about the overall molecular skeleton or 3D structure.

    • The spectrum can be complex and difficult to interpret fully for large molecules.

Part 3: Synthesis and Conclusion

The validation of a novel chemical entity is a multi-faceted process. While NMR, MS, and FTIR provide essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional structure.

The following diagram illustrates a logical workflow for structural elucidation, where spectroscopic methods provide initial confirmation and X-ray crystallography serves as the ultimate arbiter of the structure.

G cluster_0 Initial Characterization cluster_1 Definitive Validation A Synthesized Compound (1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol) B Mass Spectrometry (MS) A->B Confirm MW C NMR Spectroscopy (¹H, ¹³C) A->C Confirm Connectivity D FTIR Spectroscopy A->D Confirm Functional Groups E Data Consistent with Proposed Structure? B->E C->E D->E F Re-evaluate Synthesis or Purify Sample E->F No G X-ray Crystallography E->G Yes F->A Iterate H Unambiguous 3D Structure Validated G->H

Caption: A synergistic workflow for chemical structure validation.

References

Sources

Safety & Regulatory Compliance

Safety

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and laboratory operations, I approach the disposal of highly functionalized pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and laboratory operations, I approach the disposal of highly functionalized pharmaceutical intermediates not merely as a regulatory hurdle, but as a critical extension of the experimental workflow.

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol is a polyfunctional compound featuring a primary amine, a tertiary piperidine nitrogen, and a tertiary cyclohexanol group. It is frequently utilized—and subsequently disposed of—in its dihydrochloride salt form (CAS 1423034-31-4), which has a molecular weight of 285.25 g/mol [1]. Understanding the causality behind its reactivity is essential: the nucleophilic nature of the free base and the acidic nature of the salt dictate our handling procedures. Mishandling these amine derivatives can lead to uncontrolled exothermic reactions, severe equipment corrosion, and significant environmental toxicity.

The following guide provides field-proven, self-validating standard operating procedures (SOPs) for the safe handling, neutralization, and disposal of this compound in compliance with EPA and RCRA regulations.

Mechanistic Safety & Causality Profile

Why do standard disposal protocols often fail with complex aminopiperidines? The answer lies in their functional group chemistry:

  • Exothermic Incompatibilities: Aminopiperidine derivatives are strictly incompatible with strong oxidizing agents, strong acids, and acid chlorides[2]. If this compound is inadvertently disposed of in a generic "organic waste" carboy containing residual oxidizers, uncontrolled amidation or N-oxidation will occur, potentially pressurizing and rupturing the container.

  • Thermal Decomposition: Thermal decomposition of these compounds releases highly irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[2]. Furthermore, incineration of the dihydrochloride salt evolves corrosive hydrogen chloride (HCl) gas[3]. Therefore, disposal must strictly utilize high-temperature incinerators equipped with alkaline scrubbers.

  • pH-Dependent Volatility: In its free base form, the compound is highly alkaline, somewhat volatile, and corrosive to skin and eyes. In its dihydrochloride form, it is a stable solid but forms acidic aqueous solutions that can corrode metal storage containers.

Physicochemical Risk Profile & PPE Matrix

Summarizing the quantitative and qualitative data ensures that personnel can quickly reference the necessary safety parameters before initiating waste transfer.

Property / Risk FactorData / SpecificationOperational Implication
Chemical Name 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-olPolyfunctional intermediate requiring specific segregation.
Common Form Dihydrochloride Salt (CAS 1423034-31-4)Solid form is acidic in solution; free base is highly alkaline.
Molecular Weight 285.25 g/mol (Dihydrochloride)Used for stoichiometric calculations during neutralization[1].
Incompatibilities Strong oxidizers, acid chlorides, anhydridesRisk of violent exothermic reactions; strictly segregate waste[2].
Decomposition Gases CO, CO₂, NOₓ, HCl (from salt)Requires EPA-approved incineration with alkaline scrubbers[2][3].
Required PPE Double-layered nitrile gloves, splash gogglesProtects against corrosive skin burns and severe eye damage.
Respiratory Protection N95/P100 (solid) or Organic Vapor CartridgePrevents inhalation of volatile free base or irritating dust.

Standard Operating Procedure: Routine Waste Disposal

This protocol ensures that waste streams containing 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol are properly stabilized before vendor pickup.

Step 1: Waste Characterization & Segregation Determine if the waste is the free base (basic) or the dihydrochloride salt (acidic). Never mix free base amine waste with acidic waste streams without controlled, drop-wise neutralization.

Step 2: Controlled Neutralization For aqueous streams containing the free base, place the beaker in an ice bath under a fume hood. Slowly add 1M HCl dropwise while stirring continuously to prevent localized heating.

  • Validation Checkpoint: Use a calibrated pH meter. The neutralization is complete only when the pH stabilizes at 6.0–8.0 for 5 continuous minutes without further acid addition. The solution temperature must not rise more than 5°C during the process.

Step 3: Containerization Transfer the neutralized solution or solid waste into a high-density polyethylene (HDPE) container. Do not use metal containers, as residual chloride salts from the dihydrochloride form will cause galvanic corrosion.

Step 4: Labeling & Storage Label the container explicitly as "Hazardous Waste - Toxic Amines / Halogenated" (if the HCl salt is present). Store the container in a secondary containment tray within a dedicated corrosives/flammables cabinet, isolated from any oxidizing waste.

Standard Operating Procedure: Spill Containment & Neutralization

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step 1: Evacuation & PPE Donning Isolate the spill area immediately. Personnel must don a NIOSH-approved respirator, heavy-duty nitrile gloves, and chemical splash goggles before approaching the spill zone.

Step 2: Containment (Solid vs. Liquid)

  • Solid (Salt): Lightly mist the solid with water to suppress dust. Sweep up the material using spark-proof tools. During spill cleanup, personnel must avoid generating dust; the use of air hoses for cleaning is strictly prohibited[4].

  • Liquid (Free Base Solution): Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use sawdust, as the reaction between concentrated amines and combustible organics can be exothermic.

Step 3: Collection & Decontamination Shovel the absorbed mixture into a sealable, labeled plastic bucket. Wash the spill surface with a dilute (1-2%) acetic acid solution to neutralize residual free base, followed by copious amounts of water.

Step 4: Verification

  • Validation Checkpoint: Swab the decontaminated surface and test the swab with pH indicator paper. A reading of exactly pH 7 confirms the complete removal of the corrosive amine residue.

Disposal Decision Workflow

The following logical relationship diagram outlines the routing of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol waste streams based on their physical state and solvent composition.

G Start Waste Generation: 1-[(4-Aminopiperidin-1-yl)methyl] cyclohexan-1-ol CheckState Determine Physical State & Chemical Form Start->CheckState Solid Solid Waste (e.g., Dihydrochloride Salt) CheckState->Solid Liquid Liquid Waste (Aqueous or Organic) CheckState->Liquid Incineration High-Temp Incineration (EPA/RCRA Approved facility) Solid->Incineration Aqueous Aqueous Solution (Check pH) Liquid->Aqueous Organic Organic Solvent Mixture (Check Halogen Content) Liquid->Organic Neutralize Controlled Neutralization (Target pH 6.0 - 8.0) Aqueous->Neutralize OrganicWaste Organic Waste Stream (Halogenated / Non-halogenated) Organic->OrganicWaste AqueousWaste Aqueous Waste Stream (Non-halogenated) Neutralize->AqueousWaste AqueousWaste->Incineration If mixed with toxic organics OrganicWaste->Incineration

Decision matrix for the segregation, neutralization, and disposal of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol waste streams.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol
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